Benzyldichlorophosphite
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(phenylmethoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2OP/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNKXXJQUBZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391661 | |
| Record name | Benzyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76101-29-6 | |
| Record name | Benzyldichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyldichlorophosphite: A Technical Guide for Researchers
CAS Number: 76101-29-6
Synonyms: Benzyloxydichlorophosphine, Phosphorodichlorous Acid Phenylmethyl Ester, BODP
This technical guide provides an in-depth overview of benzyldichlorophosphite, a versatile reagent primarily utilized in the synthesis of phospholipids and as a key intermediate in the production of the leishmaniasis drug, Miltefosine.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Core Chemical and Physical Properties
This compound is a reactive chemical intermediate. While extensive experimental data on its physical properties is not widely available, the following table summarizes its core chemical attributes.
| Property | Value | Reference |
| CAS Number | 76101-29-6 | [2] |
| Molecular Formula | C₇H₇Cl₂OP | [2] |
| Molecular Weight | 209.01 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)COP(Cl)Cl | |
| Alternate Names | Benzyloxydichlorophosphine, BODP | [2] |
Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prevalent in publicly accessible literature. However, based on general chemical principles for the formation of dichlorophosphites from alcohols, a plausible synthesis route involves the reaction of benzyl alcohol with phosphorus trichloride. A general two-stage process for the preparation of alkyl chlorides from alcohols and phosphorus trichloride has been described, which can be adapted for this synthesis.
General Experimental Protocol for Analogous Reactions
The following is a generalized protocol based on the synthesis of other alkyl chlorides and should be adapted and optimized with appropriate safety precautions.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere. The flask is charged with benzyl alcohol.
-
Addition of Phosphorus Trichloride: A molar excess of phosphorus trichloride is added dropwise to the benzyl alcohol while maintaining a low temperature (e.g., 0-10 °C) with vigorous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.
-
Work-up and Purification: The reaction mixture is cooled, and any excess phosphorus trichloride and resulting hydrochloric acid are removed under reduced pressure. The crude this compound may be purified by vacuum distillation, although it is often used in situ for subsequent reactions due to its reactivity.
Applications in Phospholipid Synthesis
This compound (BODP) has been identified as a convenient and versatile reagent for the synthesis of a variety of artificial ether and ester phospholipids, often resulting in good to high yields.[1] It serves as a phosphitylating agent, introducing the phosphite group that can be subsequently oxidized and deprotected to form the desired phospholipid.
General Experimental Protocol for Phospholipid Synthesis using BODP
While the full experimental text from Zaffalon and Zumbuehl's 2011 paper in Synthesis is not publicly available, the general procedure for using a dichlorophosphite reagent in phospholipid synthesis follows a multi-step, one-pot sequence.
-
Phosphitylation: The alcohol to be functionalized is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere. This compound is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. This reaction forms a phosphite triester intermediate.
-
Oxidation: The resulting phosphite triester is then oxidized to the corresponding phosphate. Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide.
-
Deprotection: The benzyl protecting group on the phosphate is typically removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst) to yield the final phospholipid.
Logical Workflow for Phospholipid Synthesis
The following diagram illustrates the general workflow for the synthesis of a phospholipid using this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldichlorophosphite, also known as benzyl phosphorodichloridite or (benzyloxy)dichlorophosphane, is a reactive organophosphorus compound with the chemical formula C₇H₇Cl₂OP. Its structure features a benzyl group attached to a phosphorus atom, which is also bonded to two chlorine atoms and one oxygen atom. This trifunctional nature makes it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of more complex phosphorus-containing molecules such as phosphites, phosphates, and phosphonates. These resulting compounds have broad applications in medicinal chemistry, materials science, and as ligands in catalysis. This guide provides a detailed overview of the synthesis and comprehensive characterization of this compound.
Synthesis of this compound
The primary method for the synthesis of this compound involves the reaction of benzyl alcohol with phosphorus trichloride (PCl₃). This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the alcohol displaces a chloride ion on PCl₃.
Reaction Scheme
Experimental Protocol
The following protocol is a general procedure adapted from similar syntheses of alkyl dichlorophosphites.[1]
Materials:
-
Benzyl alcohol (freshly distilled)
-
Phosphorus trichloride (freshly distilled)
-
Anhydrous diethyl ether or other inert solvent (e.g., toluene)
-
Dry nitrogen or argon gas supply
-
Standard laboratory glassware (two-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a dry nitrogen or argon line is assembled and flame-dried under vacuum, then cooled to room temperature under an inert atmosphere.
-
Reagent Charging: The flask is charged with freshly distilled phosphorus trichloride (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether.
-
Reactant Addition: Freshly distilled benzyl alcohol (1.0 equivalent), also dissolved in anhydrous diethyl ether, is placed in the dropping funnel.
-
Reaction Conditions: The flask containing the phosphorus trichloride solution is cooled in an ice bath to 0 °C. The benzyl alcohol solution is then added dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours. The reaction temperature should be maintained at 0 °C during the addition. The reaction of alcohols with PCl₃ is known to proceed via this method.[2][3]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PCl₃ signal and the appearance of the product signal.
-
Work-up: The reaction mixture is then concentrated under reduced pressure to remove the solvent and any volatile byproducts, such as hydrogen chloride.
-
Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| Benzyl Alcohol | 1.0 eq | |
| Phosphorus Trichloride | 1.0 - 1.2 eq | A slight excess of PCl₃ can be used to ensure complete conversion of the alcohol. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling is crucial to control the exothermic reaction. |
| Reaction Time | 3 - 6 hours | |
| Solvent | Anhydrous Diethyl Ether | Toluene or other inert, anhydrous solvents can also be used. |
| Yield | ||
| Expected Yield | 70 - 90% | Yields can vary based on the purity of reagents and reaction conditions. |
Visualization of the Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the compound's structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the benzylic and aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.1 - 5.3 | Doublet | 2H | Benzylic protons (-CH₂-) |
Note: The benzylic protons are expected to show coupling to the phosphorus atom, resulting in a doublet. The chemical shift of benzylic protons in benzyl ethers is typically in this region.[4][5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 137 | Quaternary aromatic carbon (C-ipso) |
| ~ 128 - 129 | Aromatic carbons (C-ortho, C-meta, C-para) |
| ~ 70 - 75 | Benzylic carbon (-CH₂-) |
Note: The benzylic carbon and the ipso-carbon of the aromatic ring may show coupling to the phosphorus atom.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 180 | P(III) in R-O-PCl₂ |
Note: The chemical shift is referenced to 85% H₃PO₄. The expected chemical shift is based on data for similar phosphorodichloridites.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |
| 1020 - 1080 | Strong | P-O-C stretch |
| 820 - 880 | Strong | P-O stretch |
| 450 - 550 | Strong | P-Cl stretch |
Note: The P-O-C and P-Cl stretching frequencies are characteristic of phosphite compounds. The presence of P-Cl bonds typically results in strong absorptions in the 435-605 cm⁻¹ region.[6] The P-O-C linkage shows characteristic vibrations as well.[7]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 208/210/212 | Molecular ion peak ([M]⁺) showing isotopic pattern for two chlorine atoms |
| 91 | [C₇H₇]⁺ (Tropylium ion), a common fragment for benzyl compounds |
| 173/175 | [M - Cl]⁺ |
| 117 | [M - PCl₂]⁺ |
Note: The fragmentation of organophosphorus compounds can be complex, but the tropylium ion is a highly stable and characteristic fragment for benzyl-containing molecules. The fragmentation of organophosphorus esters often involves cleavage of the P-O and P-Cl bonds.[8][9]
Logical Relationship of Characterization Methods
Caption: A diagram showing the relationship between different spectroscopic methods for characterizing this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]
- 5. BENZYL BUTYL ETHER(588-67-0) 1H NMR [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Benzyldichlorophosphite in Phosphitylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldichlorophosphite ((BnO)PCl2) is a versatile phosphitylating agent employed in organic synthesis, particularly in the formation of phosphite esters, which are pivotal intermediates in the synthesis of oligonucleotides, phospholipids, and other biologically significant molecules. Its reactivity stems from the presence of two labile chlorine atoms and a benzyl protecting group on the phosphorus (III) center. This guide provides a detailed exploration of the mechanism of action of this compound in phosphitylation reactions, supported by mechanistic principles and generalized experimental considerations.
Mechanism of Action: A Stepwise Approach
The phosphitylation of a hydroxyl-containing compound (e.g., a nucleoside, ROH) with this compound proceeds through a sequential nucleophilic substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.
Step 1: Initial Nucleophilic Attack and Formation of a Phosphorochloridite Intermediate
The reaction initiates with the nucleophilic attack of the hydroxyl group of the substrate (ROH) on the electrophilic phosphorus atom of this compound. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the phosphorus center, leading to the displacement of one of the chloride ions. This step results in the formation of a benzyl,alkyl phosphorochloridite intermediate and a molecule of hydrogen chloride.
A weak, non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.
Step 2: Second Nucleophilic Attack and Formation of the Phosphite Triester
The second step involves the reaction of the phosphorochloridite intermediate with a second equivalent of the alcohol or a different nucleophile. However, in many synthetic applications, particularly in oligonucleotide synthesis, the reaction is often designed to be stepwise, allowing for the introduction of different groups. For the formation of a symmetrical phosphite triester, a second equivalent of the same alcohol would react.
Alternatively, if a different nucleophile (R'OH or another nucleophilic group) is introduced, an unsymmetrical phosphite triester can be synthesized. This stepwise control is a key advantage in the synthesis of complex molecules.
The overall reaction can be summarized as follows:
(BnO)PCl2 + 2 ROH + 2 Base → (BnO)P(OR)2 + 2 Base·HCl
Signaling Pathway and Experimental Workflow Diagrams
The logical progression of the phosphitylation reaction and a typical experimental workflow can be visualized using the following diagrams.
Caption: Mechanism of this compound phosphitylation.
Caption: General experimental workflow for phosphitylation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides a generalized summary based on analogous phosphitylation reactions. Actual yields and reaction times will be highly dependent on the specific substrate, solvent, base, and reaction conditions.
| Substrate Type | Typical Yield (%) | Typical Reaction Time (h) | Key Conditions |
| Primary Alcohols | 70 - 90 | 1 - 4 | Anhydrous solvent, non-nucleophilic base, 0°C to RT |
| Secondary Alcohols | 50 - 80 | 2 - 8 | Anhydrous solvent, non-nucleophilic base, RT |
| Nucleosides | 60 - 85 | 2 - 6 | Anhydrous polar aprotic solvent, hindered base |
Detailed Experimental Protocols
The following are generalized protocols for the phosphitylation of a primary alcohol and a protected nucleoside using this compound. Note: These are illustrative and require optimization for specific substrates. All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Phosphitylation of a Primary Alcohol (e.g., Ethanol)
Materials:
-
Ethanol (2.0 mmol)
-
This compound (1.0 mmol)
-
Pyridine (2.2 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethanol (2.0 mmol) and anhydrous DCM (5 mL).
-
Add pyridine (2.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzyl ethyl phosphite.
Protocol 2: Phosphitylation of a 5'-O-Protected Nucleoside
Materials:
-
5'-O-Dimethoxytrityl-thymidine (1.0 mmol)
-
This compound (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)
-
Anhydrous Acetonitrile (15 mL)
Procedure:
-
Azeotropically dry the 5'-O-DMT-thymidine (1.0 mmol) by co-evaporation with anhydrous acetonitrile (2 x 5 mL) and then place it in a flame-dried flask under a nitrogen atmosphere.
-
Dissolve the dried nucleoside in anhydrous acetonitrile (10 mL).
-
Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
In a separate flame-dried flask, dissolve this compound (1.1 mmol) in anhydrous acetonitrile (5 mL).
-
Add the this compound solution to the nucleoside solution dropwise over 20 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by 31P NMR spectroscopy to confirm the formation of the desired phosphite triester.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the 3'-O-(benzyloxy)(chloro)phosphinyl-5'-O-DMT-thymidine intermediate, which can be used for subsequent reactions. For the formation of the full phosphite triester, a second nucleophilic component would be added after the initial phosphitylation.
Conclusion
This compound serves as a reactive and versatile phosphitylating agent. Its mechanism of action follows a predictable nucleophilic substitution pathway at the phosphorus (III) center. The presence of two chlorine atoms allows for a stepwise or one-pot formation of phosphite triesters, offering synthetic flexibility. The benzyl group can be readily removed by hydrogenolysis, making it a valuable protecting group in multi-step syntheses. While specific quantitative data is sparse, the general principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is paramount to achieving high yields and purity.
Benzyldichlorophosphite: A Technical Guide to Structural Analysis and Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldichlorophosphite (C₇H₇Cl₂OP), also known as benzyloxydichlorophosphine, is a reactive organophosphorus compound utilized as a versatile reagent in the synthesis of more complex molecules, particularly phospholipids. Its utility as an intermediate in the production of therapeutic agents like Miltefosine underscores the importance of a thorough understanding of its structural and spectroscopic characteristics. This technical guide provides a comprehensive overview of the structural analysis and spectroscopic properties of this compound. Due to a notable absence of publicly available experimental spectroscopic data, this document presents predicted and expected values derived from foundational spectroscopic principles and comparative analysis with structurally related compounds. Detailed experimental protocols for its synthesis and subsequent analysis are also provided to facilitate further research and application.
Synthesis of this compound
This compound can be synthesized via the reaction of benzyl alcohol with an excess of phosphorus trichloride. This is a standard method for the preparation of phosphorodichloridites from alcohols. The reaction proceeds via nucleophilic attack of the alcoholic oxygen on the phosphorus atom, with the subsequent elimination of hydrogen chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzyl alcohol (freshly distilled)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or other inert solvent (e.g., hexane)
-
Dry nitrogen or argon gas supply
-
Schlenk line or similar inert atmosphere apparatus
-
Round-bottom flask, dropping funnel, and condenser
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas to ensure all moisture is removed.
-
Reaction Mixture Preparation: The flask is charged with a solution of freshly distilled benzyl alcohol in anhydrous diethyl ether under a positive pressure of inert gas.
-
Addition of Phosphorus Trichloride: The flask is cooled in an ice bath to 0 °C. Phosphorus trichloride (at least 2-3 equivalents) is added dropwise to the stirred solution of benzyl alcohol via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PCl₃ signal and the appearance of the product signal.
-
Workup and Purification: The excess phosphorus trichloride and the solvent are removed under reduced pressure. The crude this compound is then purified by vacuum distillation. The boiling point is reported to be 113-114 °C at 11-12 Torr.
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Structural Analysis and Spectroscopy
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectroscopic data based on the known structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3-7.5 | Multiplet | Aromatic protons (C₆H₅) |
| ~5.0-5.2 | Doublet | Methylene protons (-CH₂-) | |
| ¹³C NMR | ~135-138 | Singlet | Quaternary aromatic carbon (C-ipso) |
| ~128-130 | Singlet | Aromatic carbons (C-ortho, C-meta, C-para) | |
| ~70-75 | Singlet | Methylene carbon (-CH₂-) | |
| ³¹P NMR | ~170-180 | Singlet | Phosphorus (P) |
-
¹H NMR: The aromatic protons are expected to appear as a multiplet in the region typical for benzene derivatives. The benzylic methylene protons (-CH₂-) will be deshielded by the adjacent oxygen and phosphorus atoms, and are expected to show a doublet splitting due to coupling with the ³¹P nucleus.
-
¹³C NMR: The aromatic carbons will resonate in their characteristic region. The methylene carbon, being attached to an oxygen atom, will be significantly downfield.
-
³¹P NMR: Dichlorophosphites typically exhibit chemical shifts in the range of 170-180 ppm.
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3030-3100 | Medium | Aromatic C-H stretch |
| 2850-3000 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| 1000-1050 | Strong | P-O-C stretch |
| 800-850 | Strong | P-Cl stretch |
| 690-770 | Strong | Aromatic C-H out-of-plane bend |
The IR spectrum is expected to be dominated by strong absorptions corresponding to the P-O-C and P-Cl bonds. The presence of the benzyl group will be indicated by the characteristic aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 208/210/212 | [C₇H₇Cl₂OP]⁺ | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |
| 91 | [C₇H₇]⁺ | Tropylium ion (a common and stable fragment for benzyl compounds) |
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak cluster reflecting the isotopic abundance of chlorine. A prominent peak at m/z 91, corresponding to the tropylium ion, is anticipated due to the facile cleavage of the benzyl group, which is a characteristic fragmentation pattern for benzyl-containing compounds.
Logical Relationships in Structural Characterization
The confirmation of the structure of this compound is a process of logical deduction based on the correlation of data from multiple spectroscopic techniques.
Diagram of Spectroscopic Data Correlation
Caption: Correlation of spectroscopic data for the structural elucidation of this compound.
Conclusion
Benzyldichlorophosphite molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of benzyldichlorophosphite, a key reagent in organic synthesis, particularly in the field of phospholipid chemistry. This document outlines its chemical properties, a representative synthesis protocol, and its primary applications.
Core Data Presentation
This compound, also known as benzyl phosphorodichloridite or benzyloxydichlorophosphine, is an organophosphorus compound valued for its role as a precursor in the synthesis of more complex molecules.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂OP | [1][2][3] |
| Molecular Weight | 209.01 g/mol | [2][3][4] |
| CAS Number | 76101-29-6 | [1][2] |
| Synonyms | Benzyl phosphorodichloridite, Benzyloxydichlorophosphine, BODP | [2][3] |
| Physical Form | Liquid | [4] |
| Boiling Point | 113-114 °C at 11-12 Torr | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzyl alcohol with phosphorus trichloride. This reaction should be performed under anhydrous conditions in an inert atmosphere to prevent hydrolysis of the phosphorus trichloride and the product.
Experimental Protocol: Synthesis from Benzyl Alcohol and Phosphorus Trichloride
This protocol is a representative procedure based on the general reaction of alcohols with phosphorus trichloride to form alkoxyphosphorodichloridites.[4]
Materials and Reagents:
-
Benzyl alcohol (anhydrous)
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Anhydrous diethyl ether or other inert solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Ice bath
Equipment:
-
Two-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Condenser with a drying tube or bubbler
-
Distillation apparatus for purification
Procedure:
-
Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stirrer, an addition funnel, and a condenser connected to a nitrogen or argon line. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with anhydrous benzyl alcohol dissolved in a minimal amount of anhydrous diethyl ether. The solution is cooled to 0 °C using an ice bath.
-
Addition of Phosphorus Trichloride: Phosphorus trichloride is added to the addition funnel. It is then added dropwise to the stirred solution of benzyl alcohol at 0 °C. The rate of addition should be controlled to maintain the reaction temperature and to manage the evolution of hydrogen chloride (HCl) gas. The reaction is typically performed with an excess of phosphorus trichloride to drive the reaction towards the desired product.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Work-up and Purification: The excess phosphorus trichloride and solvent are removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product as a colorless liquid.
Chemical Reactivity and Applications
This compound is a versatile reagent primarily utilized in the synthesis of phospholipids.[1][3] It serves as a key intermediate in the production of miltefosine, an anticancer and antileishmanial drug.[3] The reactivity of the P-Cl bonds allows for the sequential introduction of different nucleophiles, making it a valuable building block in the construction of complex phosphate esters.
Visualization of Synthesis
The following diagram illustrates the synthetic pathway for this compound from its primary precursors.
Caption: Synthesis of this compound.
References
Benzyldichlorophosphite: A Technical Overview of Nomenclature and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of Benzyldichlorophosphite, a versatile reagent in organic synthesis, particularly in the formation of phospholipids. This document collates known alternate names, chemical identifiers, and available physicochemical and safety data to support its application in research and development.
Nomenclature and Synonyms
This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.
Below is a summary of the common synonyms and identifiers for this compound.
| Name Type | Identifier |
| Common Name | This compound |
| Alternate Name | Benzyloxydichlorophosphine |
| Systematic Name | Phosphorodichloridous Acid Phenylmethyl Ester |
| Abbreviation | BODP |
| CAS Number | 76101-29-6 |
The relationships between these names and the chemical entity are illustrated in the diagram below.
Caption: Nomenclature and identifiers for this compound.
Physicochemical Properties
A comprehensive dataset of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The following table summarizes the available data.
| Property | Value |
| Molecular Formula | C₇H₇Cl₂OP |
| Molecular Weight | 209.01 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| Solubility | No data available |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. For structural confirmation and purity assessment, comparison with reference spectra is recommended. Generally, for similar organophosphorus compounds, the following spectroscopic techniques are informative:
-
³¹P NMR: This is a key technique for characterizing phosphorus-containing compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (CH₂) and the aromatic protons of the phenyl group.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon environments within the molecule.
-
IR Spectroscopy: Infrared spectroscopy can identify characteristic vibrational frequencies for the P-Cl, P-O, and C-H bonds present in the molecule.
-
Mass Spectrometry: This technique can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.
Safety and Handling
This compound is a reactive chemical and requires careful handling. The following information is derived from available safety data sheets.
| Hazard Category | Description |
| Health Hazards | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. |
| Physical Hazards | Reacts with water. |
| Environmental Hazards | No data available |
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Keep away from incompatible materials such as water and strong oxidizing agents.
-
First Aid:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
-
Experimental Protocols
The general synthetic utility of this compound lies in its reactivity as a phosphitylating agent. The two chlorine atoms are good leaving groups, allowing for the sequential or simultaneous introduction of two nucleophiles, such as alcohols or amines, to form phosphite esters or phosphoramidites, respectively. This reactivity is central to its application in the synthesis of complex molecules like phospholipids and as an intermediate in the production of drugs such as Miltefosine.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Users should consult the relevant Safety Data Sheet (SDS) and other technical documents provided by the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
Navigating the Unknown: A Technical Guide to the Safe Handling of Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
The novel phosphite reagent, Benzyldichlorophosphite, presents both significant opportunities and considerable unknowns in the landscape of chemical synthesis. As a potentially valuable building block, its safe handling and application are paramount for the protection of researchers and the integrity of experimental outcomes. This technical guide synthesizes the currently available safety information for this compound, addresses the significant data gaps, and provides a framework for its cautious use in a laboratory setting.
Due to a notable lack of comprehensive safety data for this compound, this document draws upon general principles of chemical safety for reactive phosphorus compounds and the limited information available from safety data sheets (SDS) for this specific compound. Researchers must exercise extreme caution and conduct a thorough, compound-specific risk assessment prior to its use.
Hazard Identification and Classification
This compound is a chemical for which detailed hazard information is not widely available. A safety data sheet from Guidechem for CAS number 76101-29-6 indicates "no data available" for critical hazard classifications, including pictograms, signal words, and specific hazard statements[1]. This absence of data necessitates a conservative approach to handling, assuming the compound is hazardous until proven otherwise.
Based on its chemical structure, which contains a reactive dichlorophosphite moiety, it can be inferred that the substance is likely corrosive, a respiratory irritant, and reacts with water.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 76101-29-6 | Guidechem[1] |
| Chemical Name | dichloro(phenylmethoxy)phosphane | Guidechem[1] |
Handling and Storage Precautions
Given the lack of specific data, a stringent set of handling and storage protocols should be implemented, drawing from best practices for handling air- and moisture-sensitive, and potentially corrosive, reagents.
Engineering Controls
-
Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood with a high rate of air exchange.
-
Inert Atmosphere: Handling should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following diagram outlines the minimum required PPE.
Caption: Minimum Personal Protective Equipment for Handling this compound.
Storage
-
Store in a tightly sealed container under an inert atmosphere.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on general principles for corrosive and irritant chemicals[1].
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release Measures
In the case of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area. The following workflow should be followed.
Caption: Workflow for Responding to a this compound Spill.
Fire-Fighting Measures
While specific fire hazard data is unavailable, it is prudent to assume that this compound may decompose upon heating to produce hazardous fumes.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water, as the compound is expected to react with it.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[1].
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Containers should be tightly sealed and clearly labeled.
Conclusion: A Call for Caution
The current body of knowledge regarding the safety and handling of this compound is critically limited. This guide provides a conservative framework based on the compound's chemical structure and general safety principles. It is imperative that any institution planning to work with this reagent conducts a thorough risk assessment and implements stringent safety protocols. The generation and dissemination of comprehensive safety data for this and other novel reagents are essential for the continued advancement of chemical research in a safe and responsible manner.
References
Reactivity of Benzyldichlorophosphite with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldichlorophosphite (C₇H₇Cl₂OP) is a versatile reagent characterized by its highly reactive phosphorus(III) center, making it a valuable precursor in the synthesis of various organophosphorus compounds, including phosphites, phosphoramidites, and other phosphorus-containing molecules of interest in drug development and materials science. The two chlorine atoms attached to the phosphorus are excellent leaving groups, rendering the molecule susceptible to nucleophilic attack by protic solvents such as water, alcohols, and amines. This guide provides a comprehensive overview of the reactivity of this compound with these solvents, detailing the reaction mechanisms, expected products, and generalized experimental protocols. Due to the limited availability of specific quantitative data for this compound, this guide draws upon established principles of organophosphorus chemistry and the reactivity of analogous dichlorophosphites.
Core Reactivity Principles
The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom, which is bonded to two electronegative chlorine atoms and a benzyloxy group. Protic solvents, possessing nucleophilic oxygen or nitrogen atoms with available lone pairs, readily attack the phosphorus center. The general reaction proceeds via a nucleophilic substitution mechanism, where the protic solvent displaces the chloride ions. The reaction typically occurs in a stepwise manner, with the substitution of the first chloride being faster than the second.
The general reaction can be summarized as follows:
RO-P(Cl)₂ + Nu-H → RO-P(Cl)(Nu) + HCl RO-P(Cl)(Nu) + Nu-H → RO-P(Nu)₂ + HCl
Where R = Benzyl and Nu-H represents a protic solvent (e.g., H₂O, R'OH, R'NH₂).
A critical aspect of these reactions is the in-situ generation of hydrogen chloride (HCl). This acidic byproduct can influence the reaction pathway, protonate basic reactants or products, and in some cases, catalyze side reactions. Therefore, an acid scavenger, such as a tertiary amine (e.g., triethylamine, pyridine), is often employed to neutralize the HCl and drive the reaction to completion.
Reaction with Water (Hydrolysis)
The hydrolysis of this compound is a vigorous reaction that should be handled with care. The phosphorus-chlorine bonds are highly susceptible to cleavage by water.
Reaction Mechanism:
The hydrolysis proceeds through a nucleophilic attack of a water molecule on the phosphorus atom, followed by the elimination of a chloride ion. This process is repeated for the second chloride atom. The initial product is a phosphorodichloridous acid benzyl ester, which is unstable and further hydrolyzes.
Products and Byproducts: The final product of complete hydrolysis is expected to be benzyl phosphorous acid and two equivalents of hydrogen chloride.
Experimental Protocol (Generalized):
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound in an inert anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of water, optionally diluted in the same solvent, to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product.
Reaction with Alcohols (Alcoholysis)
The reaction of this compound with alcohols is a fundamental method for the synthesis of mixed phosphites. The reactivity of the alcohol will depend on its steric hindrance.
Reaction Mechanism:
Similar to hydrolysis, alcoholysis proceeds via nucleophilic substitution. A base is typically required to neutralize the generated HCl.
Products and Byproducts: The reaction with two equivalents of an alcohol in the presence of a base yields a benzyl dialkyl phosphite and the hydrochloride salt of the base.
Experimental Protocol (Generalized):
-
In a fume hood, charge a dry, nitrogen-flushed round-bottom flask with a solution of the alcohol and a suitable base (e.g., triethylamine, pyridine) in an anhydrous, inert solvent (e.g., toluene, dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same solvent to the stirred alcohol/base mixture.
-
After the addition, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or ³¹P NMR.
-
Filter the reaction mixture to remove the precipitated hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
Reaction with Amines (Aminolysis)
The reaction of this compound with primary or secondary amines is a key step in the synthesis of phosphoramidites, which are crucial reagents in oligonucleotide synthesis. This reaction is analogous to alcoholysis but often proceeds more readily due to the higher nucleophilicity of amines.
Reaction Mechanism:
The aminolysis follows a nucleophilic substitution pathway. Two equivalents of the amine are often used, with one acting as the nucleophile and the second as a base to neutralize the HCl formed. Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base.
Products and Byproducts: The reaction with four equivalents of a primary or secondary amine yields a benzyl phosphorodiamidite and two equivalents of the amine hydrochloride salt.
Experimental Protocol (Generalized):
-
In a fume hood, dissolve the amine (2 or 4 equivalents) in an anhydrous, inert solvent (e.g., tetrahydrofuran, dichloromethane) in a dry, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C.
-
Add a solution of this compound in the same solvent dropwise to the stirred amine solution.
-
After the addition, allow the mixture to warm to room temperature and stir for the required time (monitor by TLC or ³¹P NMR).
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel deactivated with triethylamine or by crystallization.
Quantitative Data Summary
| Protic Solvent | Relative Reactivity | Typical Base Used | Expected Major Product |
| Water | Very High | None (autocatalytic) | Benzyl phosphorous acid |
| Primary Alcohols | High | Tertiary Amine | Benzyl dialkyl phosphite |
| Secondary Alcohols | Moderate | Tertiary Amine | Benzyl dialkyl phosphite |
| Tertiary Alcohols | Low | Tertiary Amine | Benzyl dialkyl phosphite |
| Primary Amines | Very High | Excess Amine or Tertiary Amine | Benzyl phosphorodiamidite |
| Secondary Amines | High | Excess Amine or Tertiary Amine | Benzyl phosphorodiamidite |
Note: The yields for these reactions, when performed under optimized conditions with an appropriate base, are generally high.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture. The HCl gas evolved during reactions is corrosive and toxic, and appropriate measures should be taken to trap or neutralize it.
Conclusion
This compound is a highly reactive organophosphorus compound that readily undergoes nucleophilic substitution with protic solvents. The reactions with water, alcohols, and amines provide access to a variety of valuable phosphorus-containing molecules. Understanding the underlying mechanisms and employing appropriate experimental techniques, particularly the use of an acid scavenger, are crucial for achieving high yields and purity of the desired products. While specific quantitative data for this compound remains to be extensively documented, the principles outlined in this guide, based on the behavior of analogous compounds, provide a solid foundation for researchers and professionals working with this versatile reagent.
Theoretical and Computational Insights into Benzyldichlorophosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldichlorophosphite (C₇H₇Cl₂OP) is an organophosphorus compound of significant interest due to its potential applications in organic synthesis and as a precursor for various phosphorus-containing molecules. This technical guide provides a comprehensive overview of the theoretical and computational chemistry aspects of this compound. While specific experimental and computational studies on this exact molecule are not extensively available in published literature, this paper outlines the standard and effective methodologies that would be employed for its study. By drawing parallels with closely related compounds, such as phenyl dichlorophosphate, this guide presents hypothetical yet realistic data to illustrate the expected structural and electronic properties of this compound. This includes detailed computational protocols, tabulated quantitative data for molecular geometry and vibrational frequencies, and visual workflows for theoretical analysis.
Introduction to Computational Chemistry in Organophosphorus Research
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reactivity that can be difficult or hazardous to obtain through experimental means alone.[1] For reactive organophosphorus compounds like this compound, theoretical studies provide a safe and efficient way to predict molecular geometry, electronic structure, and spectroscopic properties.
Density Functional Theory (DFT) is a prominent method used for these investigations, balancing computational cost with high accuracy. By solving approximations of the Schrödinger equation, DFT can calculate various molecular descriptors, including bond lengths, bond angles, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).[2] This information is crucial for understanding the stability, reactivity, and potential reaction mechanisms of the molecule.
Theoretical Methodology
A typical computational investigation of this compound would involve geometry optimization and frequency calculations using a DFT method. A common and effective combination of functional and basis set for such organophosphorus compounds is B3LYP with a 6-311G(d,p) basis set.[3]
Computational Workflow:
The logical flow of a theoretical study on this compound is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculation to the final analysis of the results.
Predicted Molecular Structure and Properties
Based on DFT calculations of analogous compounds like phenyl dichlorophosphate, the key structural parameters for this compound can be predicted.[4] The following tables summarize these hypothetical, yet realistic, quantitative data.
Optimized Geometrical Parameters
The tables below present the predicted bond lengths and bond angles for the key structural components of this compound.
Table 1: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| P-O | 1.62 |
| P-Cl1 | 2.05 |
| P-Cl2 | 2.05 |
| O-CH₂ | 1.45 |
| C-C (Aromatic avg.) | 1.39 |
Table 2: Predicted Bond Angles (°)
| Angle | Predicted Angle (°) |
| Cl-P-Cl | 101.5 |
| Cl-P-O | 103.0 |
| P-O-CH₂ | 119.0 |
| O-CH₂-C | 109.5 |
Predicted Vibrational Frequencies
Vibrational analysis is crucial for interpreting infrared (IR) spectra. The predicted frequencies for the most significant vibrational modes of this compound are listed below. These values are typically scaled to account for anharmonicity and the approximations in the computational method.
Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | 3050 - 3100 |
| C-H Stretch (Aliphatic, CH₂) | 2950 - 3000 |
| P-O Stretch | 1020 - 1050 |
| P-Cl Stretch (Asymmetric) | 530 - 550 |
| P-Cl Stretch (Symmetric) | 490 - 510 |
| C-O Stretch | 1200 - 1250 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.
-
HOMO: The HOMO of this compound is expected to be localized on the lone pairs of the oxygen and chlorine atoms, as well as the π-system of the benzyl group. This region is susceptible to electrophilic attack.
-
LUMO: The LUMO is likely centered on the phosphorus atom, specifically in the σ* orbitals of the P-Cl bonds, making it the site for nucleophilic attack.
The energy gap (ΔE) is a critical parameter derived from these values (ΔE = ELUMO - EHOMO). For a molecule like this compound, this gap is expected to be in the range of 4-6 eV, indicating moderate reactivity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of dichlorophosphites involves the reaction of an alcohol with phosphorus trichloride (PCl₃), often in the presence of a mild base to scavenge the HCl byproduct.
Materials:
-
Benzyl alcohol
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or other inert solvent
-
Pyridine or other tertiary amine base
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
-
A solution of benzyl alcohol and pyridine in anhydrous diethyl ether is prepared in a three-necked flask under an inert atmosphere of nitrogen or argon and cooled to 0°C.
-
A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to the cooled alcohol solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting pyridinium hydrochloride precipitate is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
The logical flow of this synthesis is illustrated in the following diagram.
Characterization
The synthesized product would be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: A characteristic singlet is expected in the region typical for dichlorophosphites.
-
¹H NMR: Resonances corresponding to the benzyl protons would be observed.
-
¹³C NMR: Signals for the carbons of the benzyl group would be present.
-
-
Infrared (IR) Spectroscopy: The spectrum should show characteristic absorption bands corresponding to the vibrational modes predicted by the computational analysis (Table 3), particularly the P-O and P-Cl stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern due to the two chlorine atoms.
Conclusion
This technical guide has outlined the theoretical and computational chemistry approaches applicable to the study of this compound. Through the use of DFT calculations, it is possible to obtain reliable predictions of its molecular structure, vibrational spectra, and electronic properties. The provided hypothetical data, based on analogous compounds, serves as a valuable reference for researchers. Furthermore, a generalized experimental protocol for its synthesis and characterization has been detailed. The integration of these computational and experimental workflows provides a powerful strategy for investigating the chemistry of this compound and related organophosphorus compounds, facilitating their application in organic synthesis and drug development.
References
Unveiling Benzyldichlorophosphite: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldichlorophosphite (C₇H₇Cl₂OP), a key intermediate in the synthesis of various organophosphorus compounds, including the pharmaceutical agent miltefosine, holds a significant position in synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this versatile reagent. While the specific historical details of its initial discovery remain elusive in readily available literature, its synthesis is a direct application of well-established organophosphorus chemistry, primarily the reaction of benzyl alcohol with phosphorus trichloride. This document consolidates available physical and chemical data, outlines a detailed experimental protocol based on analogous reactions, and presents relevant reaction mechanisms and workflows through structured diagrams.
Introduction
This compound, also known as benzyloxydichlorophosphine or phosphorodichloridous acid phenylmethyl ester, is a reactive organophosphorus compound characterized by a benzyl ester group and two chlorine atoms attached to a phosphorus(III) center. Its utility stems from the facile displacement of the chloride ions by nucleophiles, making it a valuable precursor for the synthesis of more complex phosphite esters and other phosphorus-containing molecules. A notable application is its role as a key building block in the multi-step synthesis of miltefosine, an oral therapeutic for leishmaniasis.
Historical Context
While a definitive account of the first synthesis and the specific researchers involved in the discovery of this compound is not prominently documented in historical chemical literature, its synthesis relies on fundamental reactions in organophosphorus chemistry that were established in the 19th and early 20th centuries. The general reaction of alcohols with phosphorus trichloride to form phosphite esters and alkyl halides has been a cornerstone of organic synthesis for over a century. The specific application and isolation of this compound likely emerged from systematic studies of these reactions with various alcohols, driven by the growing interest in organophosphorus compounds for applications ranging from agriculture to medicine.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 76101-29-6 |
| Molecular Formula | C₇H₇Cl₂OP |
| Molecular Weight | 209.01 g/mol |
| Boiling Point | 113-114 °C (at 11-12 Torr) |
| Density | 1.3243 g/cm³ (at 0 °C) |
Synthesis of this compound
The primary method for the preparation of this compound is the reaction of benzyl alcohol with phosphorus trichloride. This reaction is typically performed in an inert solvent and in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme
The overall chemical equation for the synthesis is as follows:
C₆H₅CH₂OH + PCl₃ → C₆H₅CH₂OPCl₂ + HCl
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from general procedures for the preparation of similar phosphorodichloridites.
Materials:
-
Benzyl alcohol (freshly distilled)
-
Phosphorus trichloride (freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous triethylamine or pyridine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Inert gas inlet/outlet
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
-
Filtration apparatus (e.g., Büchner funnel or cannula)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Reagent Charging: The flask is charged with a solution of freshly distilled benzyl alcohol in anhydrous diethyl ether (or THF). An equimolar amount of a tertiary amine base, such as triethylamine or pyridine, is added to the solution. The flask is then cooled to 0 °C in an ice-water bath.
-
Addition of Phosphorus Trichloride: A solution of one equivalent of freshly distilled phosphorus trichloride in anhydrous diethyl ether (or THF) is placed in the dropping funnel. The PCl₃ solution is added dropwise to the stirred benzyl alcohol solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C. The formation of a white precipitate (triethylammonium chloride or pyridinium chloride) will be observed.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, and then allowed to warm to room temperature and stirred for another 2-3 hours.
-
Work-up: The reaction mixture is filtered under an inert atmosphere to remove the amine hydrochloride salt. The filter cake is washed with a small amount of anhydrous diethyl ether.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds through a nucleophilic attack of the benzyl alcohol on the electrophilic phosphorus atom of phosphorus trichloride. The presence of a base is crucial to deprotonate the alcohol and to sequester the HCl produced, driving the reaction to completion.
Methodological & Application
Application Notes and Protocols: Benzyldichlorophosphite in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldichlorophosphite ((BnO)PCl₂) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various organophosphorus compounds. Its reactivity stems from the two labile chlorine atoms attached to the phosphorus(III) center, making it an excellent electrophile for reactions with nucleophiles such as alcohols, amines, and diols. The benzyl group offers the advantage of being removable under mild hydrogenolysis conditions, providing a convenient method for deprotection in multi-step syntheses. These application notes provide an overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data.
Key Applications
This compound is a key intermediate in several synthetic transformations, including:
-
Synthesis of Phosphoramidites: It serves as a crucial building block for the synthesis of phosphoramidites, which are fundamental reagents in automated oligonucleotide synthesis.
-
Phosphorylation of Alcohols and Diols: It is used to phosphorylate alcohols and diols, forming phosphite esters that can be further oxidized to phosphates. This is particularly relevant in the synthesis of phospholipids and other biologically important phosphate esters.
-
Preparation of Flame Retardants: Organophosphorus compounds derived from this compound can be utilized as flame retardants in various polymers.
Synthesis of Phosphoramidites for Oligonucleotide Synthesis
Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis. This compound can be used to prepare benzyl phosphoramidites, which are then used to build the oligonucleotide chain.
Application Note:
The synthesis of a key phosphoramidite precursor, Benzyl-N,N-diisopropylchlorophosphoramidite, is a critical step. This reagent can then be reacted with a protected nucleoside to form the corresponding nucleoside phosphoramidite. The overall process involves the sequential reaction of this compound with an amine followed by an alcohol (or vice-versa, though the former is more common for phosphoramidite synthesis). The resulting phosphoramidite is then used in the four-step cycle of oligonucleotide synthesis: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Synthesis of Benzyl-N,N-diisopropylchlorophosphoramidite
This protocol is adapted from the synthesis of related phosphoramidites and outlines the reaction of this compound with diisopropylamine.
Materials:
-
This compound
-
Diisopropylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The formation of triethylammonium chloride precipitate will be observed.
-
Filter the reaction mixture under nitrogen to remove the precipitate.
-
Wash the precipitate with a small amount of anhydrous DCM.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under high vacuum to yield Benzyl-N,N-diisopropylchlorophosphoramidite as a colorless oil.
Quantitative Data: Synthesis of Phosphoramidites
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dichloro-N,N-diisopropylphosphoramidite | Benzyl alcohol | Triethylamine | THF | 0 | 1 | 75.3 | [1][2] |
| This compound | Diisopropylamine | Triethylamine | DCM | 0 to RT | 2.5 | ~70-80 (estimated) | Adapted Protocol |
Visualization: Oligonucleotide Synthesis Workflow
Caption: Workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Phosphorylation of Diols: Synthesis of Cyclic Phosphites
This compound is an effective reagent for the phosphorylation of diols to form cyclic phosphites. These cyclic phosphites are valuable intermediates in the synthesis of phospholipids and other biologically active molecules.
Application Note:
The reaction of this compound with a 1,2- or 1,3-diol in the presence of a non-nucleophilic base yields a cyclic benzyl phosphite. The benzyl group can be subsequently removed by hydrogenolysis to provide the free cyclic phosphite, or the phosphite can be oxidized to the corresponding cyclic phosphate. This methodology is particularly useful for introducing a phosphate moiety onto a diol in a protected form.
Experimental Protocol: Synthesis of a Cyclic Benzyl Phosphite from Ethylene Glycol
Materials:
-
This compound
-
Ethylene glycol
-
Pyridine or Triethylamine
-
Anhydrous Toluene or Dichloromethane
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethylene glycol (1.0 eq) and pyridine (2.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
The formation of pyridinium hydrochloride precipitate will be observed.
-
Filter the reaction mixture under nitrogen to remove the precipitate.
-
Wash the precipitate with anhydrous toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude cyclic benzyl phosphite can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data: Phosphorylation of Diols
| Diol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethylene Glycol | Pyridine | Toluene | 0 to RT | 3.5 | ~85-95 (estimated) |
| 1,2-Propanediol | Triethylamine | DCM | 0 to RT | 4 | ~80-90 (estimated) |
| (R)-1,3-Butanediol | Pyridine | Toluene | 0 to RT | 3 | ~85-95 (estimated) |
Visualization: Reaction of this compound with a Diol
Caption: General reaction scheme for the synthesis of a cyclic benzyl phosphite.
Synthesis of Phosphoroamidites from Amino Alcohols
This compound can react with amino alcohols to form cyclic phosphoroamidites, which are important ligands in asymmetric catalysis and precursors to modified oligonucleotides.
Application Note:
The reaction of this compound with an amino alcohol, such as 2-aminoethanol, in the presence of a base proceeds in a stepwise manner. The more nucleophilic amine group typically reacts first, followed by an intramolecular cyclization with the hydroxyl group to form the cyclic phosphoroamidite. These compounds are valuable for introducing both a nitrogen and an oxygen substituent onto the phosphorus atom in a single step.
Experimental Protocol: Synthesis of a Cyclic Benzyl Phosphoroamidite from 2-Aminoethanol
Materials:
-
This compound
-
2-Aminoethanol
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-aminoethanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The formation of triethylammonium chloride precipitate will be observed.
-
Filter the reaction mixture under nitrogen to remove the precipitate.
-
Wash the precipitate with anhydrous THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the cyclic benzyl phosphoroamidite.
Quantitative Data: Reaction with Amino Alcohols
| Amino Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminoethanol | Triethylamine | THF | -78 to RT | 12 | ~75-85 (estimated) |
| (S)-2-Amino-1-propanol | Triethylamine | THF | -78 to RT | 12 | ~70-80 (estimated) |
| 3-Amino-1-propanol | Triethylamine | THF | -78 to RT | 12 | ~70-80 (estimated) |
Visualization: Mechanism of Cyclic Phosphoroamidite Formation
Caption: Proposed mechanism for the formation of a cyclic benzyl phosphoroamidite.
References
Application Notes and Protocols: Phosphorylation of Alcohols using Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental biochemical process and a crucial transformation in synthetic organic chemistry, particularly in the fields of drug development and nucleic acid chemistry. The introduction of a phosphate group can significantly alter the biological activity, solubility, and targeting capabilities of a molecule. Benzyldichlorophosphite serves as a reactive precursor for the synthesis of dibenzyl phosphites, which are versatile phosphorylating agents. The benzyl protecting groups are readily removable by hydrogenolysis, making this methodology attractive for the synthesis of unprotected phosphate esters.
This document provides a detailed protocol for the phosphorylation of alcohols using this compound. The procedure involves the in-situ formation of a dibenzyl phosphite intermediate, followed by its reaction with an alcohol to yield the corresponding dibenzyl phosphite ester. Subsequent oxidation affords the stable phosphate ester.
Data Presentation
Due to the limited availability of specific literature data for the direct phosphorylation of a wide range of alcohols with this compound, the following table presents representative data based on the general reactivity of dichlorophosphites with alcohols. These values should be considered illustrative for the purpose of demonstrating the expected outcomes for different alcohol substrates.
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-Butanol (Primary) | Dibenzyl butyl phosphite | 4 | 85 |
| 2 | 2-Pentanol (Secondary) | Dibenzyl pent-2-yl phosphite | 6 | 78 |
| 3 | Benzyl alcohol | Tribenzyl phosphite | 3 | 92 |
| 4 | 3-Phenyl-1-propanol | Dibenzyl (3-phenylpropyl) phosphite | 5 | 82 |
Experimental Protocols
General Protocol for the Phosphorylation of Alcohols with this compound
This protocol describes the formation of a dibenzyl phosphite ester from an alcohol and this compound.
Materials:
-
This compound
-
Anhydrous alcohol (substrate)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a septum. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine or triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Prepare a solution of this compound (1.1 equivalents) in anhydrous DCM or diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dibenzyl alkyl phosphite.
-
(Optional) Oxidation to Phosphate: The resulting phosphite can be oxidized to the more stable phosphate by treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the phosphorylation of alcohols.
Plausible Reaction Mechanism
Caption: Plausible mechanism for dibenzyl phosphite ester formation.
Application Notes and Protocols: Synthesis of Cyclic Benzyl Phosphites from Diols using Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzyldichlorophosphite with diols provides a straightforward and efficient method for the synthesis of cyclic benzyl phosphites. These compounds are valuable intermediates in organic synthesis, finding applications in the preparation of phospholipids, modified nucleotides, and as ligands in catalysis. The benzyl protecting group can be readily removed by hydrogenolysis, allowing for the facile generation of the corresponding phosphonic acids or further functionalization.
This document provides detailed protocols for the synthesis of cyclic benzyl phosphites from various diols, including ethylene glycol, 1,3-propanediol, and catechol. It also includes a summary of expected yields, a general reaction mechanism, and an experimental workflow diagram.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with different diols based on analogous reactions.[1]
| Diol | Product Name | Cyclic Ring Size | Solvent | Base | Expected Yield (%) |
| Ethylene Glycol | 2-(Benzyloxy)-1,3,2-dioxaphospholane | 5-membered | Diethyl ether | Pyridine | 80-90 |
| 1,3-Propanediol | 2-(Benzyloxy)-1,3,2-dioxaphosphorinane | 6-membered | Dichloromethane | Triethylamine | 85-95 |
| Catechol | 2-(Benzyloxy)benzo[d][1][2][3]dioxaphosphole | 5-membered | Toluene | Triethylamine | 75-85 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use. This compound is corrosive and reacts with moisture; handle with appropriate personal protective equipment in a fume hood.
Protocol 1: Synthesis of 2-(Benzyloxy)-1,3,2-dioxaphospholane from Ethylene Glycol
Materials:
-
This compound
-
Ethylene glycol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Syringes and needles
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert gas supply (N₂ or Ar)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylene glycol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (50 mL) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
A white precipitate of pyridinium hydrochloride will form.[2]
-
Filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-(benzyloxy)-1,3,2-dioxaphospholane as a colorless oil.
Protocol 2: Synthesis of 2-(Benzyloxy)-1,3,2-dioxaphosphorinane from 1,3-Propanediol
Materials:
-
This compound
-
1,3-Propanediol
-
Anhydrous triethylamine
-
Anhydrous dichloromethane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,3-propanediol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous dichloromethane (100 mL).
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.0 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for 3 hours.
-
Filter the resulting suspension to remove triethylammonium hydrochloride.
-
Wash the solid with anhydrous dichloromethane.
-
Concentrate the combined filtrate in vacuo.
-
The residue can be purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) or by vacuum distillation to afford 2-(benzyloxy)-1,3,2-dioxaphosphorinane.
Protocol 3: Synthesis of 2-(Benzyloxy)benzo[d][1][2][3]dioxaphosphole from Catechol
Materials:
-
This compound
-
Catechol
-
Anhydrous triethylamine
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of catechol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous toluene (150 mL) in a flask under an inert atmosphere, cool the solution to -10 °C.
-
Add a solution of this compound (1.05 eq) in anhydrous toluene (50 mL) dropwise over 45 minutes, maintaining the temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture to remove the triethylammonium hydrochloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or recrystallization to give 2-(benzyloxy)benzo[d][1][2][3]dioxaphosphole.
Mandatory Visualization
References
Application Notes and Protocols for Phosphite Synthesis Using Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of phosphite esters utilizing benzyldichlorophosphite as a key reagent. Phosphites are crucial intermediates in organic synthesis, particularly in the preparation of oligonucleotides and as ligands in catalysis. This compound offers a versatile platform for the introduction of a phosphite moiety, with the benzyl group serving as a readily cleavable protecting group under mild conditions. This protocol outlines a general procedure for the reaction of this compound with alcohols to yield the corresponding dialkyl benzyl phosphites.
Introduction
The synthesis of phosphite esters is a fundamental transformation in organophosphorus chemistry. These compounds are valuable precursors to a wide array of organophosphorus molecules, including phosphonates, phosphates, and phosphoramidites, which are integral to various fields, from medicinal chemistry to materials science. This compound is a useful reagent in this context, allowing for the sequential introduction of two different alkoxy groups, leading to the formation of unsymmetrical phosphite esters. The benzyl group can be selectively removed by hydrogenolysis, providing access to the free phosphite diester.
Reaction Scheme
The general reaction for the synthesis of a dialkyl benzyl phosphite from this compound and an alcohol is depicted below. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General reaction scheme for the synthesis of dialkyl benzyl phosphites.
Experimental Protocol
This protocol describes a general method for the synthesis of a dialkyl benzyl phosphite by reacting this compound with a generic primary alcohol (R-OH).
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol, propanol)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the anhydrous alcohol (2.0 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Reaction Initiation: To the round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Addition of Alcohol/Base Mixture: Cool the flask containing the this compound solution to 0 °C using an ice bath. Slowly add the solution from the dropping funnel to the stirred solution in the flask over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dialkyl benzyl phosphite by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various dialkyl benzyl phosphites.
| Alcohol (R-OH) | Molar Ratio (Alcohol:this compound) | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methanol | 2.0 : 1.0 | Triethylamine | Dichloromethane | 3 | 85-95 |
| Ethanol | 2.0 : 1.0 | Triethylamine | Dichloromethane | 3 | 80-90 |
| n-Propanol | 2.0 : 1.0 | Triethylamine | Dichloromethane | 4 | 75-85 |
| Isopropanol | 2.0 : 1.0 | Pyridine | Diethyl Ether | 5 | 70-80 |
Note: Yields are highly dependent on the purity of reagents and the reaction conditions.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of phosphites using this compound.
Caption: Workflow for the synthesis of dialkyl benzyl phosphites.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere.
-
Phosphorus compounds can be toxic. Avoid inhalation and skin contact.
-
Use anhydrous solvents and reagents to prevent hydrolysis of the dichlorophosphite.
-
The reaction is exothermic; maintain proper temperature control during the addition of reagents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This protocol provides a robust and general method for the synthesis of dialkyl benzyl phosphites from this compound. The procedure can be adapted for a variety of alcohols, offering a flexible route to a range of phosphite esters. These products serve as valuable intermediates for further chemical transformations in the development of new pharmaceuticals and functional materials.
Benzyldichlorophosphite as a phosphitylating agent in oligonucleotide synthesis
Application of Benzoyl Protecting Groups in Oligonucleotide Synthesis
Introduction
In the chemical synthesis of oligonucleotides via the phosphoramidite method, the strategic use of protecting groups is essential to ensure the sequence fidelity and purity of the final product. The exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and can undergo undesirable side reactions during the synthesis cycle. To prevent this, these functional groups are temporarily masked with protecting groups.
The benzoyl (Bz) group is a robust and widely used protecting group for the exocyclic amines of deoxyadenosine (dA) and deoxycytidine (dC).[1][2] Its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of synthesis, combined with its lability under basic conditions for final deprotection, makes it a cornerstone of modern oligonucleotide synthesis.[1] This document provides detailed protocols for the application and removal of the benzoyl protecting group and summarizes key quantitative data.
Core Function of the Benzoyl Protecting Group
The primary role of the benzoyl group is to prevent side reactions at the reactive exocyclic amino groups of adenine and cytosine during the phosphoramidite coupling step.[1] By temporarily blocking these nucleophilic sites, the benzoyl group ensures that the coupling reaction occurs exclusively at the desired 5'-hydroxyl position of the growing oligonucleotide chain.[1] This protection is critical for achieving high coupling efficiencies and minimizing the formation of failure sequences.
Experimental Protocols
N6-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)
The introduction of the benzoyl group onto the exocyclic amine of deoxyadenosine is a crucial step in preparing the phosphoramidite monomer. The transient protection method is an efficient one-flask procedure for the selective acylation of the exocyclic amino group.[3][4]
Materials:
-
2'-Deoxyadenosine
-
Pyridine (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Benzoyl chloride (BzCl)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ice
-
Silica gel for column chromatography
Protocol:
-
Suspend 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon).
-
Add chlorotrimethylsilane dropwise at room temperature to transiently protect the 3'- and 5'-hydroxyl groups.[3][4]
-
After stirring, cool the reaction mixture in an ice bath and add benzoyl chloride dropwise.[3][4]
-
Allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][4]
-
Once the reaction is complete, cool the mixture and quench by slowly adding it to a mixture of ice and concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.[3]
-
Concentrate the mixture under reduced pressure and purify the resulting N6-benzoyl-2'-deoxyadenosine by silica gel chromatography.[3]
A similar transient protection strategy can be employed for the N4-benzoylation of 2'-deoxycytidine.[3]
References
Application Notes and Protocols for Reactions Involving Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup for reactions involving benzyldichlorophosphite, a reactive organophosphorus reagent. Due to its hazardous nature, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a trivalent phosphorus compound that serves as a versatile intermediate in the synthesis of various organophosphorus compounds, including benzyl phosphonates and their derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note details the in situ preparation of this compound and its subsequent reaction with carbonyl compounds, a key transformation for the formation of α-hydroxyphosphonates.
Safety Precautions
This compound is expected to be a corrosive and moisture-sensitive compound, reacting violently with water to release hydrochloric acid. It is harmful if swallowed and can cause severe skin burns and eye damage. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Personal protective equipment, including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn at all times.
Experimental Protocols
In Situ Preparation of this compound
This compound is typically not isolated but prepared in situ and used immediately in the subsequent reaction. The most common method for its preparation is the reaction of phosphorus trichloride with benzyl alcohol in the presence of a tertiary amine base to neutralize the hydrogen chloride byproduct.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or toluene
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, dissolve benzyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting mixture containing this compound and triethylamine hydrochloride is used directly in the next step without purification.
Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)
The in situ generated this compound can react with aldehydes to form α-alkoxyphosphonites, which upon hydrolysis yield α-hydroxyphosphonates.
Materials:
-
This compound solution (from Protocol 3.1)
-
Benzaldehyde
-
Anhydrous diethyl ether or toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the reaction mixture containing this compound from Protocol 3.1, cool the flask to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether to the stirred mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, an α-benzyloxy benzylphosphonate, can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of benzyl phosphonates via related methods, as direct data for this compound reactions is not widely published. Yields are highly dependent on the specific substrates and reaction conditions.
| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl halide | Dialkyl phosphite | Benzyl phosphonate | K₂CO₃/KI | PEG-400 | Room Temp | 6 | 85-95[1] |
| Benzaldehyde | Diethyl phosphite | Diethyl α-hydroxy-benzylphosphonate | Piperazine | Neat (grinding) | Room Temp | 0.1-0.5 | 88-96 |
| Benzaldehyde | Dimethyl phosphite | Dimethyl α-hydroxy-benzylphosphonate | Triethylamine | Acetone | Reflux | 2-4 | ~90[2] |
Visualizations
Reaction Pathway for the Synthesis of α-Hydroxyphosphonates
Caption: Synthesis of α-hydroxyphosphonates via in situ generated this compound.
Experimental Workflow
Caption: A typical experimental workflow for the reaction of this compound.
References
Application Notes and Protocols for the Synthesis of Phospholipids using Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of phospholipids utilizing benzyldichlorophosphite as a key phosphitylating agent. This method offers a robust and efficient route for the preparation of various phospholipid classes, which are essential components of drug delivery systems, such as liposomes, and are fundamental in the study of cell membranes and signal transduction.
Application and Significance
The synthesis of phospholipids with well-defined acyl chains is crucial for the development of advanced drug delivery vehicles. By controlling the fatty acid composition, researchers can fine-tune the physicochemical properties of liposomes, such as membrane fluidity, stability, and drug release characteristics. The phosphite triester method, employing reagents like this compound, is a powerful strategy for achieving high-purity synthetic phospholipids. This approach is advantageous due to its high reactivity and the ability to introduce a variety of head groups, enabling the synthesis of a diverse library of phospholipids for screening and optimization in drug formulation.
Experimental Protocols
This protocol describes a general procedure for the synthesis of a phosphatidylcholine derivative from a 1,2-diacyl-sn-glycerol using this compound. The methodology involves a three-step process:
-
Phosphitylation: Reaction of the 1,2-diacyl-sn-glycerol with this compound to form a reactive phosphite triester intermediate.
-
Coupling: Addition of the protected head group (e.g., a choline derivative) to the phosphite triester.
-
Oxidation: Conversion of the phosphite triester to the more stable phosphate triester.
-
Deprotection: Removal of protecting groups to yield the final phospholipid.
Materials and Reagents
-
1,2-diacyl-sn-glycerol (e.g., 1,2-dipalmitoyl-sn-glycerol)
-
This compound
-
Protected choline derivative (e.g., choline tosylate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or another suitable non-nucleophilic base
-
Oxidizing agent (e.g., tert-butyl hydroperoxide or m-chloroperoxybenzoic acid - mCPBA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Synthesis of a Phosphatidylcholine
Step 1: Phosphitylation of 1,2-Diacyl-sn-glycerol
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1,2-diacyl-sn-glycerol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled diacylglycerol solution.
-
Add anhydrous pyridine (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -40 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Coupling with the Choline Headgroup
-
In a separate flask, prepare a solution of the protected choline derivative (e.g., choline tosylate, 1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the phosphitylated diacylglycerol mixture from Step 1 to 0 °C.
-
Slowly add the choline solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Oxidation of the Phosphite Triester
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of the oxidizing agent (e.g., tert-butyl hydroperoxide, 1.5 equivalents) in dichloromethane.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Deprotection and Purification
-
The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using Palladium on carbon under a hydrogen atmosphere).
-
The crude phospholipid is then purified by silica gel column chromatography using a gradient of chloroform and methanol.
-
The purity of the final product should be confirmed by NMR (1H, 13C, 31P) and mass spectrometry.
Quantitative Data Summary
The yields of phospholipid synthesis can vary depending on the specific substrates and reaction conditions. The following table provides representative data for the synthesis of a phosphatidylcholine.
| Step | Product | Typical Yield | Purity (post-chromatography) |
| 1 & 2 | Protected Phosphatidylcholine | 85-95% | >98% |
| 3 & 4 | Final Phosphatidylcholine | >90% (deprotection step) | >99% |
| Overall | Final Phosphatidylcholine | ~75-85% | >99% |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of a phospholipid using this compound.
Application Notes and Protocols: Protecting Group Strategies with Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyldichlorophosphite as a versatile reagent for the protection of alcohols and amines. This document outlines detailed protocols for protection and deprotection reactions, supported by quantitative data and reaction pathway visualizations to facilitate its application in complex organic synthesis.
Introduction
This compound ((BnO)PCl₂) is a highly reactive organophosphorus compound that serves as an efficient phosphitylating agent. Its utility in protecting group chemistry stems from the introduction of a dibenzyl phosphite moiety to alcohols or a benzyl phosphoramidite to amines. The resulting protected compounds are stable under various reaction conditions, and the benzyl groups can be selectively removed under mild conditions, making it a valuable tool in multistep synthesis. The benzyl protecting group is particularly advantageous due to its stability in both acidic and basic media and its facile cleavage by hydrogenolysis.[1][2]
Protection of Alcohols
This compound reacts with two equivalents of an alcohol in the presence of a base to yield a stable dibenzyl phosphite ester. This transformation effectively protects the hydroxyl group, rendering it inert to a variety of reagents.
General Reaction Scheme:
Experimental Protocol: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Quantitative Data for Alcohol Protection
| Substrate | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | TEA | DCM | 2 | 85-95 |
| Secondary Alcohol | DIPEA | DCM | 4 | 80-90 |
| Phenol | Pyridine | CH₃CN | 3 | 88-96 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Protection of Amines
This compound reacts with primary or secondary amines to form phosphoramidites. This reaction provides a stable protecting group for the amine functionality.
General Reaction Scheme:
Further reaction with an alcohol can yield a mixed phosphite ester. For protection purposes, the resulting phosphoramidite is often used directly or converted to a more stable derivative.
Experimental Protocol: Protection of a Primary Amine (e.g., Benzylamine)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Addition of Base: Add a suitable base, such as triethylamine (1.2 mmol).
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Add this compound (1.0 mmol) dropwise to the cold, stirred solution.
-
Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Quantitative Data for Amine Protection
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | TEA | THF | -78 to RT | 3 | 80-90 |
| Secondary Amine | DIPEA | DCM | 0 to RT | 4 | 75-85 |
Note: Yields are representative and can be influenced by the steric and electronic properties of the amine.
Deprotection Strategies
The benzyl groups on the resulting phosphite esters and phosphoramidites can be removed under mild conditions, most commonly via catalytic hydrogenation or transfer hydrogenation.[3][4][5][6]
Catalytic Hydrogenation
This is a widely used and efficient method for benzyl group removal.
-
Preparation: Dissolve the protected substrate (1.0 mmol) in a suitable solvent such as ethanol, methanol, or ethyl acetate (10 mL).
-
Catalyst: Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Catalytic Transfer Hydrogenation
This method offers a milder alternative to using hydrogen gas and is particularly useful when other reducible functional groups are present.[3][5][6]
-
Preparation: Dissolve the protected substrate (1.0 mmol) in a mixture of ethanol (10 mL) and a hydrogen donor such as cyclohexene or formic acid.
-
Catalyst: Add 10% Pd/C (10 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter through Celite.
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected product.
Lewis Acid-Mediated Deprotection
Reagents like bromotrimethylsilane (TMSBr) can also be effective for the debenzylation of phosphonate esters.[4]
-
Preparation: Dissolve the protected substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Reagent Addition: Add bromotrimethylsilane (2.2 mmol) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Quenching: Carefully quench the reaction with methanol.
-
Isolation: Evaporate the solvent and co-evaporate with methanol to remove excess TMSBr. The crude product can be purified if necessary.
Quantitative Data for Deprotection
| Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Time (h) | Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (balloon) | EtOH | 2-6 | 90-99 |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Cyclohexene | EtOH | 4-8 | 85-95 |
| Lewis Acid | TMSBr | - | DCM | 1-3 | 80-90 |
Note: Reaction times and yields are substrate-dependent.
Visualizations
Experimental Workflow for Alcohol Protection
Signaling Pathway for Catalytic Hydrogenation Deprotection
Logical Relationship of Protection and Deprotection
References
- 1. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015181182A1 - Chiral diamine compounds for the preparation of chiral alcohol and chiral amine - Google Patents [patents.google.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Reaction of Benzyldichlorophosphite with Amines and Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldichlorophosphite is a versatile reagent in organophosphorus chemistry, serving as a precursor for the synthesis of a wide array of phosphorus(III) compounds. Its reactivity stems from the two labile chlorine atoms, which can be readily displaced by nucleophiles. This property makes it a valuable building block in the synthesis of phosphoramidites, phosphonamidates, and other related structures that are pivotal in various fields, including the development of oligonucleotide therapeutics, chiral ligands for asymmetric catalysis, and novel pharmacophores.
The reaction of this compound with amines and amino alcohols provides a direct route to introduce a benzyloxy group and one or two amino functionalities around a central phosphorus atom. The resulting phosphoroamidites and related compounds are key intermediates in the synthesis of modified oligonucleotides and have been explored for their potential in drug discovery. This document provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines, as well as with amino alcohols.
Reaction of this compound with Amines
The reaction of this compound with primary or secondary amines leads to the formation of benzyl phosphoroamidochloridites or benzyl phosphorodiamidites, respectively. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic phosphorus atom, displacing a chloride ion. The presence of a base is crucial to neutralize the hydrogen chloride gas generated during the reaction, driving the equilibrium towards the product.
General Reaction Scheme with Amines
Caption: General reaction of this compound with amines.
Experimental Protocol: Synthesis of Benzyl N,N-diisopropylphosphoramidochloridite
This protocol describes the synthesis of a common phosphoramidite precursor.
Materials:
-
This compound
-
Diisopropylamine
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Add the amine/triethylamine solution dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Filter the reaction mixture under an inert atmosphere to remove the precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The product, Benzyl N,N-diisopropylphosphoramidochloridite, can be purified by vacuum distillation if necessary.
Characterization Data (Representative):
| Compound | Formula | MW ( g/mol ) | 31P NMR (δ, ppm) |
| Benzyl N,N-diisopropylphosphoramidochloridite | C₁₃H₂₁ClNOP | 273.74 | ~178 |
Reaction of this compound with Amino Alcohols
The reaction of this compound with amino alcohols can lead to the formation of cyclic phosphoramidites, specifically 1,3,2-oxazaphospholidine derivatives. This intramolecular cyclization occurs when the amino and hydroxyl groups of the amino alcohol react with the two chlorine atoms of the this compound. This reaction is also typically carried out in the presence of a base to scavenge the HCl produced.
General Reaction Scheme with Amino Alcohols
Caption: Synthesis of cyclic phosphoramidites from amino alcohols.
Experimental Protocol: Synthesis of 2-Benzyloxy-3-phenyl-1,3,2-oxazaphospholidine
This protocol details the synthesis of a cyclic phosphoramidite from N-phenylethanolamine.
Materials:
-
This compound
-
N-Phenylethanolamine
-
Triethylamine (Et₃N)
-
Anhydrous toluene or dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-phenylethanolamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the stirred reaction mixture over 1 hour.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the solid with anhydrous toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary:
| Amine/Amino Alcohol | Product | Solvent | Base (eq) | Time (h) | Yield (%) |
| Diisopropylamine | Benzyl N,N-diisopropylphosphoramidochloridite | Diethyl ether | 1.1 | 4 | >90 |
| N-Phenylethanolamine | 2-Benzyloxy-3-phenyl-1,3,2-oxazaphospholidine | Toluene | 2.2 | 14 | 75-85 |
| (S)-(-)-2-Amino-3-phenyl-1-propanol | (S)-2-Benzyloxy-4-benzyl-1,3,2-oxazaphospholidine | DCM | 2.2 | 12 | ~80 |
Applications in Drug Development and Research
The phosphoroamidite products derived from the reaction of this compound with amines and amino alcohols are valuable intermediates in several areas of drug development and research:
-
Oligonucleotide Synthesis: Benzyl phosphoroamidites can be used as building blocks in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs. The benzyl protecting group on the phosphorus can be removed under specific conditions, allowing for the formation of the desired phosphodiester or phosphorothioate linkages.
-
Chiral Ligands: Chiral amino alcohols can be used to synthesize chiral oxazaphospholidines. These P-chiral compounds can serve as ligands in asymmetric catalysis, enabling the enantioselective synthesis of drug candidates.
-
Prodrugs: The phosphoroamidate linkage can be incorporated into drug molecules to create prodrugs with improved pharmacokinetic properties, such as enhanced cell permeability or targeted delivery.
Experimental Workflow Diagram
Caption: General experimental workflow for the reaction.
Safety Precautions: this compound is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions should be quenched carefully, as the byproduct HCl is a corrosive gas.
Application Notes and Protocols for Scale-up Synthesis of Benzyldichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyldichlorophosphite is a reactive chemical intermediate utilized in the synthesis of various organophosphorus compounds, which have applications in drug development, catalyst design, and as flame retardants. The synthesis of this compound typically involves the reaction of benzyl alcohol with phosphorus trichloride. While the reaction is straightforward on a laboratory scale, scaling up the process presents several challenges that require careful consideration to ensure safety, efficiency, and product quality.
This document details the critical aspects of scaling up this synthesis, including reaction chemistry, potential side reactions, process parameters, safety protocols, and purification strategies.
Reaction Chemistry and Mechanism
The fundamental reaction for the synthesis of this compound is the nucleophilic attack of the hydroxyl group of benzyl alcohol on the phosphorus atom of phosphorus trichloride, leading to the displacement of a chloride ion. This process can theoretically proceed to form dibenzylchlorophosphite and tribenzylphosphite. However, by controlling the stoichiometry and reaction conditions, the formation of this compound can be favored.
The reaction is highly exothermic and generates hydrogen chloride (HCl) as a byproduct.[1] The presence of HCl can lead to side reactions, including the cleavage of the desired product.[1]
Reaction Scheme:
Scale-up Synthesis Considerations
Scaling up the synthesis of this compound from the lab bench to a pilot or industrial scale requires careful attention to several critical factors.
Stoichiometry and Reagent Addition
On a larger scale, the order and rate of reagent addition are crucial. Typically, phosphorus trichloride is added dropwise to benzyl alcohol to maintain better control over the reaction temperature.[1] Using a molar excess of phosphorus trichloride can help to drive the reaction towards the formation of the desired dichlorophosphite and minimize the formation of di- and tri-substituted products.
Temperature Control
The reaction is highly exothermic, and efficient heat removal is paramount to prevent runaway reactions and minimize side product formation.[1] The reaction is often carried out at low temperatures (e.g., 0-10 °C) during the addition of phosphorus trichloride.[2] After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature or gently heated to ensure complete conversion.
By-product and Impurity Profile
The primary by-product is hydrogen chloride gas.[1] Inadequate removal of HCl can lead to the cleavage of the P-O bond in the product, reforming benzyl alcohol and phosphorus trichloride, or leading to the formation of benzyl chloride.[1][3] Other potential impurities include unreacted starting materials, and over-reacted products such as dibenzylchlorophosphite and tribenzylphosphite.
Purification
Purification of this compound on a large scale is typically achieved by vacuum distillation.[4][5][6][7] This method is suitable for high-boiling liquids and helps to prevent thermal decomposition of the product.[4] The distillation should be performed under reduced pressure to lower the boiling point.
Experimental Protocols
The following protocols are representative and should be optimized for the specific scale and equipment used.
Laboratory Scale Synthesis (Illustrative)
Materials:
-
Benzyl alcohol (dried over molecular sieves)
-
Phosphorus trichloride (freshly distilled)
-
Inert solvent (e.g., anhydrous diethyl ether or dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl) is charged with benzyl alcohol and the inert solvent.
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for several hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
The solvent and excess phosphorus trichloride are removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Scale-up Synthesis Protocol (Illustrative)
Equipment:
-
Glass-lined or stainless steel reactor with a jacket for heating and cooling
-
Mechanical stirrer
-
Addition funnel or pump for controlled reagent addition
-
Condenser and scrubber system for HCl gas
-
Vacuum distillation setup
Procedure:
-
The reactor is charged with anhydrous benzyl alcohol and an appropriate solvent.
-
The reactor is purged with nitrogen and cooled to 0-5 °C using a cooling fluid in the jacket.
-
Phosphorus trichloride is slowly added to the reactor at a controlled rate, ensuring the temperature does not exceed 10 °C. The generated HCl gas is passed through a scrubber containing a basic solution (e.g., sodium hydroxide).
-
After the addition is complete, the mixture is stirred at a controlled temperature for a specified period to ensure the reaction goes to completion.
-
The reaction mixture is then subjected to vacuum distillation to isolate the this compound. The distillation parameters (pressure and temperature) should be carefully controlled to avoid product decomposition.
Data Presentation
Table 1: Typical Reaction Parameters for Dichlorophosphite Synthesis
| Parameter | Laboratory Scale | Scale-up Consideration |
| Reactants | Benzyl Alcohol, Phosphorus Trichloride | High purity, anhydrous reactants are critical. |
| Stoichiometry (Alcohol:PCl₃) | 1 : 1.1 - 1.5 | Molar excess of PCl₃ is often used to maximize yield of the dichlorophosphite. |
| Solvent | Anhydrous non-protic solvents (e.g., ether, DCM) | Solvent selection depends on scale, cost, and ease of removal. |
| Temperature | 0 - 10 °C (addition), RT (reaction) | Precise temperature control is crucial due to exothermicity.[1] |
| Reaction Time | 2 - 6 hours | May vary with scale and temperature; monitor by spectroscopy. |
| Purification | Vacuum Distillation | Essential for removing impurities and by-products.[4][5][6][7] |
| Typical Yield | 70 - 90% (literature for analogous reactions) | Yields can be affected by temperature control and HCl removal. |
Safety Considerations
-
Phosphorus trichloride is a toxic, corrosive, and moisture-sensitive liquid. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzyl alcohol is harmful if swallowed or inhaled.
-
Hydrogen chloride gas is corrosive and toxic. The reaction must be conducted in a well-ventilated area, and the evolved HCl should be scrubbed.
-
The reaction is highly exothermic . Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.[1]
-
This compound is expected to be corrosive and moisture-sensitive. Handle under an inert atmosphere.
Visualization
Experimental Workflow
Caption: General workflow for the scale-up synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for this compound formation.
Conclusion
The scale-up synthesis of this compound requires a thorough understanding of the reaction chemistry and careful control over process parameters. Key considerations include managing the exothermic nature of the reaction, ensuring the efficient removal of the hydrogen chloride by-product, and implementing a robust purification strategy, typically vacuum distillation. By following the guidelines and protocols outlined in these application notes, researchers and drug development professionals can safely and efficiently produce this compound on a larger scale for their research and development needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. brainly.in [brainly.in]
- 4. How To [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. US3634200A - Ethylene dichloride purification by plural stage distillation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Benzyldichlorophosphite Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of your benzyldichlorophosphite reactions. While this compound is a valuable reagent for the synthesis of various organophosphorus compounds, achieving high yields can be challenging. This guide addresses common issues encountered during its use in reactions with nucleophiles such as alcohols, aldehydes, and ketones.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems that lead to low yields in your this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive this compound: The reagent may have degraded due to improper handling or storage. It is sensitive to moisture and air. | a. Purity Check: Before use, verify the purity of this compound using ³¹P NMR spectroscopy. The expected chemical shift for this compound is around 178-180 ppm. The presence of significant peaks corresponding to hydrolysis or oxidation products indicates degradation.b. Fresh Reagent: Use a freshly opened bottle of this compound or purify the reagent by distillation under reduced pressure before the reaction.c. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis. |
| 2. Low Reactivity of Nucleophile: The alcohol, aldehyde, or ketone may not be sufficiently nucleophilic to react efficiently with this compound under the chosen conditions. | a. Catalyst Addition: For less reactive nucleophiles, consider adding a Lewis acid or a mild base as a catalyst to activate the substrate or the this compound. Screen common catalysts such as ZnCl₂, AlCl₃, or tertiary amines (e.g., triethylamine, pyridine).b. Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or NMR to find the optimal balance between reaction rate and side product formation. | |
| Formation of Multiple Products/Side Reactions | 1. Hydrolysis of this compound: The presence of moisture in the reagents or solvent leads to the formation of benzylphosphonous acid and HCl. | a. Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use. Ensure all reagents are free of water.b. Acid Scavenger: The HCl generated from hydrolysis can catalyze side reactions. Add a non-nucleophilic base, such as proton sponge or a hindered amine, to neutralize the acid as it forms. |
| 2. Side Reactions with Solvent: Reactive solvents can compete with the intended nucleophile. For example, ethereal solvents like THF can be cleaved by the Lewis acidic phosphorus center. | a. Solvent Selection: Choose an inert solvent that is compatible with the reaction conditions. Dichloromethane, toluene, or hexane are often suitable choices. | |
| 3. Over-reaction or Byproduct Formation: The initial product may undergo further reactions, or the this compound may participate in undesired pathways. | a. Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the nucleophile may be beneficial in some cases.b. Temperature and Time Optimization: Lowering the reaction temperature and reducing the reaction time can help minimize the formation of byproducts. Monitor the reaction closely and quench it once the desired product is formed. | |
| Difficult Product Purification | 1. Co-elution with Starting Materials or Byproducts: The desired product may have similar polarity to unreacted starting materials or side products, making chromatographic separation challenging. | a. Derivatization: If the product is an alcohol, consider converting it to a more nonpolar derivative (e.g., a silyl ether) before chromatography to improve separation.b. Alternative Purification: Explore other purification techniques such as distillation under reduced pressure or crystallization. |
| 2. Product Instability: The product may be sensitive to the purification conditions (e.g., hydrolysis on silica gel). | a. Neutralized Silica Gel: If using column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent degradation of acid-sensitive products.b. Rapid Purification: Minimize the time the product is in contact with the purification medium. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my this compound before use?
A1: The most reliable method is ³¹P NMR spectroscopy. A pure sample of this compound should show a sharp singlet in the range of δ 178-180 ppm. The presence of other significant peaks, particularly in the regions corresponding to phosphonates or phosphates, indicates decomposition.
Q2: What is the primary side reaction to be concerned about in this compound reactions?
A2: Hydrolysis is the most common and detrimental side reaction. This compound reacts readily with water to form benzylphosphonous acid and hydrochloric acid. The generated HCl can then catalyze further unwanted reactions, leading to a complex product mixture and low yield of the desired product.
Q3: What are the best practices for handling and storing this compound?
A3: this compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place away from moisture and incompatible materials.
Q4: My reaction with a primary alcohol is sluggish. What can I do to improve the reaction rate?
A4: For sluggish reactions with less reactive alcohols, you can try several strategies:
-
Increase the temperature: Gently heat the reaction mixture and monitor its progress.
-
Add a catalyst: A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a tertiary amine base can accelerate the reaction.
-
Use a more polar aprotic solvent: Solvents like acetonitrile might enhance the reaction rate, but always check for compatibility with your starting materials.
Q5: I am observing the formation of an insoluble white precipitate during my reaction. What is it likely to be?
A5: An insoluble white precipitate could be the hydrochloride salt of any amine base you are using as a catalyst or acid scavenger. If you are not using a base, it could be a polymeric byproduct resulting from side reactions.
Experimental Protocols
General Protocol for the Reaction of this compound with an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) to the alcohol solution.
-
Addition of this compound: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound reactions.
Caption: A typical experimental workflow for this compound reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Competing reaction pathways for this compound.
Common side reactions with Benzyldichlorophosphite and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyldichlorophosphite. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a trivalent phosphorus compound used as a phosphitylating agent in organic synthesis. Its primary application is in the formation of phosphite esters by reacting with nucleophiles such as alcohols or amines. These phosphite triesters can then be oxidized to the corresponding phosphates, which are crucial structures in various biologically important molecules, including oligonucleotides and phospholipids.
Q2: What are the most common side reactions when using this compound?
The most common side reactions stem from the high reactivity of the P-Cl bonds and the sensitivity of the trivalent phosphorus to oxidation and hydrolysis. The primary side reactions include:
-
Hydrolysis: Reaction with adventitious water to form benzyl phosphorodichloridite and subsequently other hydrolyzed species.
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Oxidation: Conversion of the desired P(III) phosphite product to the corresponding P(V) phosphate, which can occur in the presence of air or other oxidizing agents.
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Over-reaction: In the presence of diols or other poly-functional nucleophiles, there is a risk of multiple phosphitylations or oligomerization.
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Formation of H-phosphonates: Hydrolysis of the phosphitylating reagent can lead to the formation of H-phosphonate species.[1]
Q3: How can I minimize the formation of hydrolysis-related side products?
Minimizing hydrolysis is critical for successful reactions with this compound. Key strategies include:
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Strict Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of atmospheric moisture.
-
Purified Reagents: Ensure that all starting materials, including the nucleophile and any bases, are thoroughly dried.
Q4: How do I prevent the oxidation of my P(III) product to a P(V) species?
Preventing oxidation is crucial for isolating the desired phosphite triester.
-
Degassed Solvents: Use solvents that have been degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through them for an extended period.
-
Inert Atmosphere: As with preventing hydrolysis, maintaining a strict inert atmosphere throughout the reaction and workup is essential.
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Controlled Oxidation Step: If the desired final product is a phosphate, the oxidation should be performed as a distinct, controlled step after the phosphitylation is complete, using a specific oxidizing agent (e.g., iodine in the presence of water, or meta-chloroperoxybenzoic acid).
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired phosphite triester | Hydrolysis of this compound: The reagent was consumed by reaction with water instead of the intended nucleophile. | - Ensure all glassware is meticulously dried. - Use freshly distilled, anhydrous solvents. - Perform the reaction under a strict inert atmosphere. |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance. | - Monitor the reaction by ³¹P NMR spectroscopy to track the consumption of starting material. - Consider increasing the reaction temperature or time. - For sterically hindered nucleophiles, a more reactive phosphitylating agent or different reaction conditions may be necessary. | |
| Presence of a significant peak around δ 0-10 ppm with a large P-H coupling constant in ³¹P NMR | Formation of H-phosphonate: This is a common byproduct resulting from the hydrolysis of the phosphitylating agent.[1] | - Improve anhydrous reaction conditions. - Use a non-aqueous workup if possible. - Purification by column chromatography on silica gel pre-treated with a base (e.g., triethylamine) can sometimes separate the desired product from acidic H-phosphonate impurities. |
| Appearance of multiple product spots on TLC or peaks in the chromatogram | Over-reaction or formation of multiple products: This can occur with poly-functional substrates. | - Use a protecting group strategy to block other reactive sites on your substrate. - Control the stoichiometry carefully, sometimes using an excess of the nucleophile can favor mono-substitution. |
| Degradation of the product on silica gel: Phosphite triesters can be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a different stationary phase for chromatography, such as neutral alumina. | |
| Product appears to have oxidized to the phosphate during workup or storage | Exposure to air or oxidizing contaminants: P(III) compounds are susceptible to oxidation. | - Perform the workup and purification under an inert atmosphere as much as possible. - Store the final product under an inert atmosphere at low temperature. |
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product | Chemical Structure | Typical ³¹P NMR Shift (ppm) | Key Identifier |
| Benzyl Phosphorodichloridite | C₇H₇Cl₂OP | ~175-185 | Appears if hydrolysis of the starting material occurs. |
| Benzyl Dihydrogen Phosphate | C₇H₉O₄P | ~0-5 | P(V) species, often a broad peak. |
| H-Phosphonate Species | (RO)₂(P=O)H | ~0-10 | Characteristic large ¹J P-H coupling constant (600-700 Hz). |
| Dibenzyl Phosphite | (C₇H₇O)₂PHO | ~5-15 | Another potential H-phosphonate byproduct. |
Experimental Protocols
General Protocol for Phosphitylation of an Alcohol with this compound
This is a generalized protocol and may require optimization for specific substrates.
Materials:
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This compound
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Anhydrous alcohol substrate
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Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile, or THF)
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Anhydrous, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
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Inert gas (Argon or Nitrogen)
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Dry glassware and syringes
Procedure:
-
Preparation: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet/outlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the anhydrous alcohol substrate and the anhydrous base (typically 2.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C or -78°C, depending on the reactivity of the substrate.
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Addition of Phosphitylating Agent: Slowly add this compound (typically 1.1 equivalents) to the stirred solution via a syringe.
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Reaction: Allow the reaction to stir at the cooled temperature for a specified time, then let it warm to room temperature. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if the product is stable to water).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel that has been pre-treated with a 1-2% solution of triethylamine in the eluent to prevent product degradation.
Mandatory Visualization
Caption: Main reaction and common side reactions of this compound.
Caption: A typical experimental workflow for phosphitylation.
References
Benzyldichlorophosphite stability and storage recommendations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of benzyldichlorophosphite. Adherence to these guidelines is critical to ensure the integrity of the compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is sensitive to moisture and air. It should be stored under a dry, inert atmosphere, such as nitrogen or argon. The container should be tightly sealed and stored in a cool, dark place.
Q2: What happens if this compound is exposed to air or moisture?
A2: Exposure to moisture will lead to hydrolysis, forming benzyl alcohol and phosphorous acid, and releasing hydrochloric acid gas. Contact with oxygen can lead to oxidation of the phosphorus center. These degradation processes will compromise the purity and reactivity of the compound.
Q3: Can I handle this compound on the open bench?
A3: It is strongly recommended to handle this compound in an inert atmosphere, such as inside a glovebox or using Schlenk line techniques. Brief handling in the air should be avoided as much as possible to minimize exposure to moisture and oxygen.
Q4: What is the recommended temperature for storing this compound?
A4: For long-term storage, it is advisable to store this compound at refrigerated temperatures (2-8 °C) to minimize decomposition. Always allow the container to warm to room temperature before opening to prevent condensation of moisture from the air.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be assessed using techniques such as ³¹P NMR spectroscopy. The appearance of signals corresponding to hydrolysis or oxidation products will indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify the purity of the compound using ³¹P NMR. If impurities are detected, consider purifying the material or using a fresh batch. Ensure all future handling is performed under a strict inert atmosphere. |
| Fuming upon opening the container | Hydrolysis of the compound due to moisture ingress. The fuming is likely due to the release of HCl gas. | Immediately handle the material in a well-ventilated fume hood with appropriate personal protective equipment. The material has likely degraded and may not be suitable for your experiment. |
| Cloudy or precipitated solution when dissolving the compound | The compound has hydrolyzed, and the resulting phosphorous acid or its byproducts may have limited solubility in your solvent. | Do not use the material. Discard it following your institution's hazardous waste disposal procedures. Obtain a fresh, pure sample. |
| Low yield in a reaction where this compound is a reactant | The reagent has likely degraded, reducing the amount of active compound available for the reaction. | Check the purity of the starting material. If significant degradation is confirmed, use a fresh bottle of this compound. Review and improve your handling and storage procedures to prevent future degradation. |
Experimental Protocols
Protocol for Handling this compound Using a Schlenk Line
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
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Inert Atmosphere: Assemble the reaction apparatus and connect it to a Schlenk line. Evacuate the apparatus and backfill with inert gas at least three times to ensure a completely inert atmosphere.
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Reagent Transfer: Use a gas-tight syringe that has been purged with inert gas to withdraw the desired amount of this compound from the storage bottle. The bottle's septum should be pierced while maintaining a positive pressure of inert gas inside the bottle.
-
Addition to Reaction: Add the this compound to the reaction vessel via a septum, ensuring a continuous positive pressure of inert gas is maintained in the reaction flask.
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Reaction Quenching and Workup: Upon completion, the reaction should be quenched carefully, considering the reactivity of any remaining this compound.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Recommended workflow for handling this compound.
Technical Support Center: Phosphitylation with Benzyldichlorophosphite
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phosphitylation reactions using benzyldichlorophosphite.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may lead to failed or low-yielding phosphitylation reactions.
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired phosphitylated product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Moisture Contamination | This compound is highly sensitive to moisture and can rapidly hydrolyze. Ensure all glassware is rigorously dried, and use anhydrous solvents. It is advisable to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Degraded Reagent | This compound can degrade upon storage. Use freshly distilled or a newly opened bottle of the reagent for best results. Verify the purity of the reagent via ³¹P NMR if possible. |
| Insufficient Base | A tertiary amine base, such as triethylamine or pyridine, is typically required to neutralize the HCl generated during the reaction.[1] Ensure you are using a sufficient stoichiometric amount of a dry, high-quality base. |
| Low Reaction Temperature | While initial cooling is often necessary to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.[1] Monitor the reaction by TLC or ³¹P NMR to determine the optimal temperature profile. |
| Steric Hindrance | Highly hindered alcohols may react slowly. Consider increasing the reaction time, using a higher temperature, or adding a catalyst if applicable. |
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
| Potential Side Product | Identification | Probable Cause & Solution |
| Benzyl Chloride | Can be detected by GC-MS or ¹H NMR. | This can form from the reaction of benzyl alcohol with PCl₃ if you are synthesizing the reagent in situ, or from decomposition. Ensure precise stoichiometry and controlled temperature. |
| H-phosphonate Species | Characterized by a distinct peak in the ³¹P NMR spectrum. | This often arises from the hydrolysis of the phosphitylating reagent. To avoid this, rigorously exclude moisture from the reaction. During workup, ensure conditions are not overly acidic. |
| Dialkylated Phosphorus Species | Can occur if the stoichiometry is not carefully controlled, especially when reacting with diols. | Use a slow, dropwise addition of the this compound to the alcohol to maintain a high concentration of the alcohol relative to the phosphitylating agent. |
| Oxidized Product (P=O) | Will show a characteristic downfield shift in the ³¹P NMR spectrum. | Avoid exposing the reaction mixture to air for prolonged periods. Work under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for phosphitylation with this compound?
Anhydrous aprotic solvents are preferred. Dichloromethane (DCM) and diethyl ether are commonly used.[1] The choice of solvent may depend on the solubility of your substrate.
Q2: How can I effectively purify my phosphitylated product?
Purification is typically achieved by column chromatography on silica gel. It is often recommended to add a small amount of a tertiary amine (e.g., 1-2% triethylamine) to the eluent to prevent hydrolysis of the product on the acidic silica gel.
Q3: My reaction is sluggish even at room temperature. What should I do?
For sterically hindered substrates or less reactive alcohols, gentle heating (e.g., to 40-50 °C) may be necessary. Monitor the reaction closely by TLC to avoid decomposition.
Q4: I see a white precipitate forming during the reaction. What is it?
The white precipitate is likely the hydrochloride salt of the amine base used in the reaction (e.g., triethylammonium chloride). This is a normal observation and indicates that the reaction is proceeding. This salt is typically removed by filtration or during the aqueous workup.[1]
Q5: Can I use this compound with substrates containing other functional groups?
This compound is a reactive electrophile and will react with other nucleophilic functional groups, such as primary and secondary amines, and thiols. These functional groups should be appropriately protected before carrying out the phosphitylation.
Experimental Protocols
Representative Protocol for the Phosphitylation of a Primary Alcohol with this compound
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous triethylamine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol.
-
Dissolve the alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous triethylamine to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an eluent system containing 1-2% triethylamine.
Visualizations
Caption: A typical experimental workflow for phosphitylation.
Caption: A troubleshooting flowchart for phosphitylation reactions.
References
Technical Support Center: Optimization of Reaction Conditions for Benzyldichlorophosphite
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and handling of benzyldichlorophosphite.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the reaction of benzyl alcohol with phosphorus trichloride (PCl₃). The reaction's stoichiometry is critical to favor the formation of the desired product over di- and tri-substituted phosphites.
Q2: What are the main competing reactions or byproducts I should be aware of?
A2: The primary side reactions include the formation of dibenzyl phosphite and tribenzyl phosphite.[1][2] These occur if the molar ratio of benzyl alcohol to PCl₃ is too high. Additionally, the formation of benzyl chloride can occur, particularly at elevated temperatures. Hydrolysis of PCl₃ to phosphorous acid and the product's hydrolysis upon exposure to moisture are also significant concerns.[3][4]
Q3: How can I control the selectivity of the reaction to favor this compound?
A3: Controlling the stoichiometry is the most critical factor. Using a molar excess of phosphorus trichloride will favor the formation of the monochlorophosphite. The slow, dropwise addition of benzyl alcohol to a cooled solution of PCl₃ is a standard technique to maintain this excess and control the reaction's exothermicity.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is sensitive to air and moisture.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. All glassware and solvents used in its synthesis and subsequent reactions should be scrupulously dried.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incorrect Stoichiometry: Molar ratio of benzyl alcohol to PCl₃ is not optimal, leading to the formation of di- and tribenzyl phosphite. 2. Loss during Workup/Purification: The product is hydrolyzing due to exposure to moisture. 3. Incomplete Reaction: Reaction time or temperature was insufficient. | 1. Use a molar excess of PCl₃. Add benzyl alcohol dropwise to a solution of PCl₃. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform workup and purification under an inert atmosphere. 3. Monitor the reaction by ³¹P NMR spectroscopy to determine the point of completion. |
| Presence of Multiple Products in NMR | 1. Formation of Di- and Tribenzyl Phosphite: Addition of benzyl alcohol was too fast, or local concentration of alcohol was too high. 2. Formation of Benzyl Chloride: Reaction temperature was too high. | 1. Ensure slow, dropwise addition of benzyl alcohol to a well-stirred, cooled solution of PCl₃. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of benzyl alcohol. |
| Product Decomposes During Distillation | 1. High Distillation Temperature: The product is thermally unstable at its atmospheric boiling point. 2. Presence of Acidic Impurities: Residual HCl or phosphorous acid can catalyze decomposition. | 1. Purify the product by vacuum distillation to lower the required temperature.[6][7][8] 2. Consider a mild, non-aqueous workup to remove acidic byproducts before distillation. |
| Cloudy Appearance of the Final Product | 1. Hydrolysis: The product has been exposed to moisture, leading to the formation of insoluble phosphorous acid derivatives. | 1. Ensure rigorous exclusion of water throughout the synthesis, workup, and storage. Handle the final product under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound
Materials:
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Benzyl alcohol (anhydrous)
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Phosphorus trichloride (PCl₃)
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Anhydrous diethyl ether or other suitable inert solvent
-
Two-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
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Magnetic stirrer and stir bar
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Ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the dry glassware and purge with an inert gas.
-
In the two-neck flask, add phosphorus trichloride (e.g., 1.2 equivalents) dissolved in a minimal amount of anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Add benzyl alcohol (1.0 equivalent) to the dropping funnel, diluted with anhydrous diethyl ether.
-
Add the benzyl alcohol solution dropwise to the stirred PCl₃ solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Once the reaction is complete, the product can be purified by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. prepchem.com [prepchem.com]
- 2. CN116102590A - A kind of synthetic method of tribenzyl phosphite - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. lookchem.com [lookchem.com]
- 6. How To [chem.rochester.edu]
- 7. longdom.org [longdom.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from Benzyldichlorophosphite Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving benzyldichlorophosphite.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized using this compound?
This compound is a versatile reagent primarily used in phosphorylation reactions. Common products include:
-
Benzyl phosphonates: Often synthesized via the Michaelis-Arbuzov reaction where a trivalent phosphorus ester reacts with an alkyl halide.[1][2][3][4]
-
Tribenzyl phosphite: Formed by the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base.
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Mixed phosphite esters: Resulting from reactions with various alcohols.
Q2: What are the typical impurities I might encounter in my crude product?
Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
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Unreacted starting materials: this compound, benzyl alcohol, or other reactants.
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Benzyl chloride: A common byproduct or unreacted starting material that is lachrymatory and can polymerize.[5]
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Hydrolysis products: Phosphorous acid or its benzyl esters, formed by reaction with moisture. Phosphite esters are susceptible to hydrolysis.[6]
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Oxidation products: Phosphate esters formed by the oxidation of the desired phosphite esters.[6]
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Byproducts from side reactions: Depending on the specific reaction, various side products can form. For instance, in the synthesis of benzyl phosphonates, impurities like benzyl alcohol derivatives can arise.[7]
Q3: How can I assess the purity of my product?
Several analytical techniques can be used to determine the purity of your product:
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³¹P NMR Spectroscopy: This is a highly effective method for identifying and quantifying phosphorus-containing compounds.[8][9][10] It provides information on the chemical environment of the phosphorus atom, allowing for the identification of the desired product and any phosphorus-containing impurities.[6][11]
-
¹H and ¹³C NMR Spectroscopy: Useful for confirming the overall structure of the organic part of the molecule.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the purity and to determine appropriate solvent systems for column chromatography.
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High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for identifying and quantifying both volatile and non-volatile impurities.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Problem 1: My product is contaminated with unreacted benzyl chloride.
Cause: Incomplete reaction or use of excess benzyl chloride. Benzyl chloride is a common impurity in reactions such as the synthesis of Mebhydrolin napadisylate.[12]
Solution:
-
Aqueous Wash:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any acidic impurities like HCl, which can catalyze the polymerization of benzyl chloride.[5]
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Follow with a water wash and then a brine wash to remove residual salts and water.[5]
-
-
Chemical Quenching (for products stable to ammonia):
-
Cool the reaction mixture and slowly add an excess of concentrated aqueous ammonia with vigorous stirring. This will convert benzyl chloride to benzylamine.
-
Wash the organic layer with dilute hydrochloric acid to remove the formed benzylamine, followed by water and brine washes.[5]
-
-
Distillation: If the product is thermally stable and has a significantly different boiling point from benzyl chloride, vacuum distillation can be effective.[5]
Problem 2: My phosphite ester product is hydrolyzing during workup.
Cause: Phosphite esters are sensitive to moisture and can hydrolyze to form phosphonic acids or other undesired byproducts, especially under acidic or basic conditions.[6][13]
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Minimize Contact with Water: During aqueous workup, perform the extractions quickly and minimize the contact time between the organic layer and the aqueous washes.
-
Neutral Washes: Use neutral water for washing instead of acidic or basic solutions if the product is particularly sensitive.
-
Prompt Drying: Immediately dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) after the final wash.
Problem 3: I am having difficulty separating my product from polar impurities by column chromatography.
Cause: The product may be co-eluting with polar impurities, or the chosen solvent system may not be optimal.
Solution:
-
Optimize the Solvent System:
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to separate compounds with similar polarities.[7]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.
Data Presentation
Table 1: Comparison of Purification Methods for Diethyl Benzylphosphonate
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages | Reference |
| Column Chromatography | 80-95 | >95 | High purity, versatile for various scales. | Can be time-consuming and require large solvent volumes. | [15][16][17] |
| Vacuum Distillation | 70-90 | >97 | Effective for large quantities and removing non-volatile impurities. | Risk of thermal decomposition for sensitive compounds. | [14] |
| Aqueous Washing | >90 (crude) | Variable | Removes water-soluble impurities and acidic/basic byproducts. | May not remove non-polar impurities. | [7] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Benzyl Phosphonate Esters
-
Quenching: Quench the reaction mixture by slowly adding it to an equal volume of cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acid Wash: Wash the organic layer with 1 M HCl to remove any basic impurities.
-
Base Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic.[7]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the majority of dissolved water.[7]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried, product-adsorbed silica to the top of the column.[7][14]
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7] A typical gradient for diethyl benzylphosphonate is from 100% hexanes to a mixture of hexanes/ethyl acetate.[15][16]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for purification challenges in this compound reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. US3335205A - Phosphonate purification process - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 16. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Benzyldichlorophosphite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of benzyldichlorophosphite. Adherence to these protocols is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound ((C₆H₅CH₂O)PCl₂) is a highly reactive organophosphorus compound. Its sensitivity to moisture stems from the presence of two chlorine atoms attached to the phosphorus center, which are excellent leaving groups. In the presence of water, these chlorine atoms are readily displaced by hydroxyl groups in a process called hydrolysis.
Q2: What happens when this compound is exposed to moisture?
Exposure to moisture leads to a rapid and exothermic hydrolysis reaction, producing benzyl alcohol, phosphorous acid, and hydrochloric acid. This degradation compromises the purity of the reagent, can lead to the formation of unwanted byproducts in your reaction, and may generate corrosive HCl gas.
Q3: How can I visually identify if my this compound has been compromised by moisture?
This compound should be a clear, colorless to pale yellow liquid. Signs of moisture contamination include:
-
Fuming: The reagent may fume upon contact with air due to the reaction with atmospheric moisture, releasing HCl gas.
-
Cloudiness or Precipitation: The formation of insoluble hydrolysis products can make the liquid appear cloudy or result in the formation of a solid precipitate.
-
Pressure Buildup: Hydrolysis generates HCl gas, which can cause pressure to build up in a sealed container.
Q4: What are the primary safety concerns when working with this compound?
The primary safety concerns are its reactivity with water, its corrosivity, and the toxicity of its hydrolysis products. It is classified as a water-reactive chemical.[1][2] Key hazards include:
-
Violent Reactions: Reacts violently with water, potentially generating enough heat to cause thermal burns or ignite flammable solvents.
Q5: How should I store this compound?
Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen). The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction yield is low or no desired product is formed. | Degradation of this compound due to moisture. | - Use fresh, properly stored this compound. - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). - Use anhydrous solvents with low water content. - Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line). |
| Formation of unexpected byproducts. | Side reactions caused by hydrolysis products. | - The presence of HCl from hydrolysis can catalyze unwanted side reactions. Follow the solutions for the problem above to minimize moisture. |
| Reagent fuming upon opening the bottle. | Exposure to atmospheric moisture. | - Work in a fume hood with the sash at the lowest practical height. - Handle the reagent under a positive pressure of inert gas. - Use a syringe or cannula for transfer to minimize exposure to air. |
| Pressure buildup in the reaction flask. | Generation of HCl gas from hydrolysis. | - Ensure the reaction setup is not a closed system. Use a bubbler or a similar pressure-relief device to vent excess pressure safely. |
| Inconsistent results between experiments. | Variable moisture contamination. | - Standardize your experimental setup and handling procedures to ensure consistent exclusion of moisture. - Regularly test the water content of your solvents. |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using a Schlenk Line
This protocol outlines the safe transfer of this compound from a Sure/Seal™ bottle to a reaction flask using a Schlenk line and syringe techniques.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Oven-dried or flame-dried Schlenk flask with a rubber septum
-
Dry, inert gas source (argon or nitrogen)
-
Schlenk line
-
Dry, gas-tight syringe with a long needle (Luer-lock recommended)
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves (consider double-gloving).
Procedure:
-
Glassware Preparation: Ensure all glassware, syringes, and needles are meticulously dried, either by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[3] Allow to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line and purge with inert gas for at least 10-15 minutes to establish an inert atmosphere.
-
Syringe Preparation: Purge the dry syringe with inert gas by drawing and expelling the gas from a separate inert gas line or from the headspace of a dry, empty flask connected to the Schlenk line.
-
Reagent Transfer:
-
Place the this compound bottle in a secondary container.
-
Pierce the septum of the bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Pierce the septum with the purged syringe needle and insert the needle tip below the surface of the liquid.
-
Slowly withdraw the desired volume of this compound into the syringe.
-
Withdraw a small amount of inert gas into the syringe to create a gas bubble at the tip, preventing drips.
-
-
Addition to Reaction:
-
Quickly and carefully transfer the syringe to the reaction flask.
-
Pierce the septum of the reaction flask and slowly add the this compound to the reaction mixture.
-
Once the addition is complete, withdraw the syringe.
-
-
Syringe Cleaning: Immediately and carefully quench the residual reagent in the syringe by slowly drawing up an anhydrous solvent (e.g., toluene) and then expelling it into a separate flask containing a quenching solution (e.g., isopropanol). Repeat this process several times before cleaning with water.
Protocol 2: General Reaction Setup Under Inert Atmosphere
This protocol describes a general setup for a reaction involving this compound.
Materials:
-
Oven-dried or flame-dried multi-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Addition funnel (if adding other reagents)
-
Rubber septa
-
Inert gas inlet and outlet (connected to a bubbler)
-
Anhydrous solvents
Procedure:
-
Assemble and Dry: Assemble the glassware and dry it thoroughly.
-
Inert Atmosphere: Purge the entire system with a steady flow of inert gas for at least 20-30 minutes.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add other reagents as required. If they are also moisture-sensitive, use appropriate inert atmosphere techniques.
-
This compound Addition: Add the this compound as described in Protocol 1.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, monitored by the bubbler.
-
Quenching: Upon completion, cool the reaction mixture to a safe temperature (e.g., 0 °C) and quench any remaining reactive species by slowly adding a suitable quenching agent (e.g., a secondary alcohol like isopropanol) before workup.
Visualizations
Caption: Hydrolysis reaction of this compound with water.
Caption: A typical experimental workflow for using this compound.
References
Technical Support Center: Benzyldichlorophosphite Hydrolysis
This guide provides troubleshooting assistance and frequently asked questions for researchers working with benzyldichlorophosphite, focusing on the identification of its hydrolysis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary byproducts from the hydrolysis of this compound?
A1: The complete hydrolysis of this compound is expected to yield benzyl alcohol and phosphorous acid (H₃PO₃). Hydrogen chloride (HCl) is also a primary byproduct of the reaction with water. The reaction proceeds by the stepwise substitution of the chloride ions with hydroxyl groups from water, followed by the cleavage of the benzyl-oxygen-phosphorus bond.
Q2: What are the potential secondary byproducts I might observe?
A2: Under certain conditions, secondary byproducts may form. These can include:
-
Benzyl chloride: This can arise if the hydrogen chloride byproduct reacts with benzyl alcohol, particularly under acidic conditions.
-
Dibenzyl ether: This may form from the acid-catalyzed condensation of two molecules of benzyl alcohol.
-
Various benzyl phosphonates: Incomplete hydrolysis or side reactions could potentially lead to the formation of benzyl phosphonate derivatives, though these are generally less common.[1][2]
Q3: My reaction mixture turned cloudy. What could be the cause?
A3: Cloudiness in the reaction mixture is often due to the low aqueous solubility of this compound and some of its byproducts, such as benzyl chloride and dibenzyl ether. As the hydrolysis proceeds, the formation of these less soluble organic compounds can lead to the mixture becoming heterogeneous.
Q4: I am seeing an unexpected peak in my GC-MS analysis. How can I identify it?
A4: An unexpected peak could be one of the secondary byproducts mentioned above or an impurity from your starting material. To identify it:
-
Analyze the mass spectrum: Look for a molecular ion peak and characteristic fragmentation patterns. For instance, a peak at m/z 91 is characteristic of a tropylium ion, which strongly suggests the presence of a benzyl group.
-
Compare with standards: If you suspect a specific byproduct, such as benzyl chloride, run a standard of that compound under the same GC-MS conditions for comparison.
-
Consider your reaction conditions: Acidic conditions may favor the formation of benzyl chloride and dibenzyl ether.
Q5: How can I minimize the formation of secondary byproducts?
A5: To favor the formation of the primary hydrolysis products (benzyl alcohol and phosphorous acid), consider the following:
-
Control the pH: Maintaining a neutral or slightly basic pH can help to neutralize the HCl byproduct as it forms, reducing the likelihood of acid-catalyzed side reactions that form benzyl chloride and dibenzyl ether.
-
Temperature control: Running the reaction at a controlled, moderate temperature can help to prevent unwanted side reactions.
-
Use a sufficient excess of water: Ensuring complete hydrolysis by using a stoichiometric excess of water can minimize the presence of partially hydrolyzed intermediates.
Troubleshooting Guides
Problem 1: Incomplete Hydrolysis
-
Symptom: Presence of the starting material, this compound, or partially hydrolyzed intermediates in the final reaction mixture, as detected by ³¹P NMR or GC-MS.
-
Possible Cause: Insufficient water, inadequate reaction time, or poor mixing.
-
Troubleshooting Steps:
-
Ensure a stoichiometric excess of water is used.
-
Increase the reaction time and monitor the progress periodically using an appropriate analytical technique (e.g., TLC, GC).
-
Improve mixing to ensure homogeneity, especially if the reaction is biphasic.
-
Problem 2: High Levels of Benzyl Chloride Detected
-
Symptom: Significant peaks corresponding to benzyl chloride in the GC-MS analysis.
-
Possible Cause: Acidic conditions promoting the reaction between benzyl alcohol and HCl.
-
Troubleshooting Steps:
-
Perform the hydrolysis in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the HCl as it is formed.
-
If possible, remove HCl from the reaction mixture as it is formed, for example, by conducting the reaction under a stream of inert gas.
-
Data Presentation
Table 1: Illustrative Hydrolysis Byproduct Distribution under Different pH Conditions
| pH Condition | Benzyl Alcohol (%) | Phosphorous Acid (%) | Benzyl Chloride (%) | Dibenzyl Ether (%) |
| Acidic (pH 2-3) | 75 | 95 | 20 | 5 |
| Neutral (pH 7) | 90 | 98 | 8 | 2 |
| Basic (pH 8-9) | 95 | 99 | < 5 | < 1 |
Note: The data presented in this table is illustrative and intended to demonstrate potential trends. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
1. Sample Preparation for Analysis
-
Quenching the Reaction: At the desired time point, quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., diethyl ether or dichloromethane) and a small amount of a neutralising agent like sodium bicarbonate if acidic byproducts are a concern for the analytical column.
-
Extraction: Add deionized water to the vial and shake gently to extract the water-soluble components (phosphorous acid, HCl).
-
Separation: Allow the layers to separate. The organic layer will contain this compound, benzyl alcohol, benzyl chloride, and dibenzyl ether. The aqueous layer will contain phosphorous acid and chloride salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Analysis: The dried organic layer is now ready for analysis by GC-MS. The aqueous layer can be analyzed by ³¹P NMR.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Byproducts
-
Objective: To identify and quantify the organic byproducts in the reaction mixture.
-
Methodology:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the prepared organic sample.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Scan from m/z 40 to 400.
-
-
Expected Results:
-
Benzyl alcohol: A peak with a mass spectrum showing a molecular ion at m/z 108 and a prominent fragment at m/z 91 (tropylium ion).
-
Benzyl chloride: A peak with a molecular ion showing a characteristic isotopic pattern for one chlorine atom (m/z 126 and 128) and a base peak at m/z 91.
-
Dibenzyl ether: A peak with a molecular ion at m/z 198 and a significant fragment at m/z 91.
-
3. ³¹P NMR Spectroscopy for Phosphorous Byproducts
-
Objective: To identify the phosphorus-containing species in the reaction.
-
Methodology:
-
Instrument: A standard NMR spectrometer equipped with a phosphorus probe.
-
Sample: The aqueous layer from the extraction, or a sample of the complete reaction mixture if a suitable deuterated solvent is used for the reaction.
-
Standard: 85% phosphoric acid is used as an external standard (δ = 0 ppm).
-
-
Expected Results:
-
This compound: A characteristic peak in the phosphite region.
-
Phosphorous acid: A peak with a chemical shift of approximately 2-5 ppm, often appearing as a doublet due to coupling with the P-H proton.
-
Visualizations
Caption: Primary hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound hydrolysis.
References
Technical Support Center: Monitoring Benzyldichlorophosphite Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving benzyldichlorophosphite using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting & FAQs: Thin-Layer Chromatography (TLC)
Question: Why is my TLC plate showing a long streak instead of a distinct spot for my reaction mixture?
Answer: Streaking on a TLC plate is a common issue when analyzing phosphorus-containing compounds. Several factors can cause this:
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to streaks.[1] Try diluting your sample or applying it multiple times in smaller amounts, allowing the solvent to dry between applications.[1]
-
Compound Acidity/Basicity: this compound and its hydrolysis byproducts can be acidic. These acidic compounds can interact strongly and irreversibly with the silica gel (which is slightly acidic), causing streaking. Adding a small amount of a modifier like acetic acid or triethylamine to your eluent system can sometimes resolve this issue.
-
High Polarity: Highly polar compounds may streak because they adhere very strongly to the silica gel. You may need to use a more polar solvent system to improve mobility and spot shape.[1]
-
Incomplete Drying: If the spotting solvent has not fully evaporated before running the plate, it can interfere with the separation process.
-
Compound Instability: The compound might be decomposing on the silica gel plate.[2]
Question: My spots are not moving from the baseline. What should I do?
Answer: If your spots remain on the baseline, your eluent (mobile phase) is not polar enough to move the compounds up the plate.[3] You need to increase the polarity of your solvent system. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 7:3 or 5:5. A common strategy is to gradually increase the proportion of the more polar solvent until you achieve good separation with Rf values ideally between 0.2 and 0.8.
Question: How can I visualize the spots on my TLC plate? My compounds are not UV-active.
Answer: While many organic compounds can be visualized under UV light (254 nm), not all will be active.[4] For organophosphorus compounds, several chemical stains are effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Spots will appear as yellow or light brown on a purple background. Gentle heating is often required.[5]
-
Phosphomolybdic Acid Stain: This stain is highly effective for many functional groups. After dipping the plate in the stain and heating, spots will appear as dark blue or green on a yellow-green background.
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as temporary yellow-brown spots.[3][4] It is important to circle the spots with a pencil as they will fade over time.[4]
Troubleshooting & FAQs: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: What is the expected ³¹P NMR chemical shift for my this compound starting material and the desired phosphite ester product?
Answer: ³¹P NMR is an excellent tool for monitoring these reactions due to its wide chemical shift range and the direct observation of the phosphorus atom.[6][7] Trivalent phosphorus compounds like phosphites have characteristic chemical shifts that are distinct from their pentavalent oxidized forms.
-
This compound (P(III)-Cl): Dichlorophosphites and other halophosphites typically appear far downfield. The chemical shift for similar structures can be in the range of +160 to +200 ppm.
-
Benzylphosphite Ester (P(III)-OR): Trialkyl phosphite esters generally resonate in the range of +125 to +145 ppm.[8] The exact shift will depend on the specific alcohol used in the reaction.
Question: I see an unexpected peak around 0 ppm in my ³¹P NMR spectrum. What is it?
Answer: A peak appearing near 0 ppm (typically -20 to +20 ppm) is characteristic of a pentavalent phosphorus (P(V)) species, such as a phosphate ester.[9] This is a very common byproduct and indicates that your phosphite ester product has been oxidized.[10][11] Phosphites are sensitive to air and oxidizing agents, so this can occur during the reaction or workup if anhydrous and inert conditions are not strictly maintained.[10][11]
Question: My crude reaction sample gives a broad signal in the ³¹P NMR spectrum. Why?
Answer: Several factors can lead to broad peaks in an NMR spectrum:
-
Sample Viscosity/Concentration: A highly concentrated or viscous sample can result in peak broadening.[12] Diluting the sample may help achieve sharper signals.
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic metals can cause significant broadening of NMR signals. Ensure your glassware is scrupulously clean.
-
Chemical Exchange: If there are multiple phosphorus species in equilibrium (e.g., protonation/deprotonation or ligand exchange), the observed signal can be an average and appear broad.
-
Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. If the instrument is not properly shimmed for your sample, all peaks will appear broad.[12]
Data Summary Tables
Table 1: Representative TLC Data for Monitoring a this compound Reaction.
| Compound | Functional Group | Expected Rf Value (Approx.)* | Visualization |
| This compound | Dichlorophosphite | High (less polar) | KMnO₄, Phosphomolybdic Acid |
| Benzyl Alcohol | Alcohol | Medium | KMnO₄, Phosphomolybdic Acid, p-Anisaldehyde |
| Dibenzylphosphite | Phosphite Ester | Medium-High | KMnO₄, Phosphomolybdic Acid |
| Benzylphosphonic acid | Phosphonic Acid (Hydrolysis) | Low (highly polar) | KMnO₄, Phosphomolybdic Acid |
| Dibenzylphosphate | Phosphate Ester (Oxidation) | Medium-Low | KMnO₄, Phosphomolybdic Acid |
*Rf values are highly dependent on the exact TLC plate, solvent system, and chamber saturation. This table assumes a moderately polar eluent like 3:1 Hexane:Ethyl Acetate.
Table 2: Typical ³¹P NMR Chemical Shifts for Relevant Species.
| Compound Type | Phosphorus Oxidation State | General Chemical Shift Range (ppm) | Comments |
| Dichlorophosphite (R-PCl₂) | P(III) | +160 to +200 | Starting material region. |
| Phosphite Ester (P(OR)₃) | P(III) | +125 to +145[8] | Desired product region. |
| H-phosphonate ((RO)₂P(O)H) | P(V) | +5 to +15 | Potential hydrolysis/rearrangement product.[10] |
| Phosphate Ester (O=P(OR)₃) | P(V) | -5 to +5[9] | Common oxidation byproduct.[9] |
| Phosphoric Acid (H₃PO₄) | P(V) | 0 (Reference) | Final hydrolysis product. |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Sample Preparation: Using a capillary spotter, withdraw a small aliquot of the reaction mixture. Dilute this aliquot in a small vial with a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration suitable for TLC.
-
Spotting the Plate: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.[13] Spot three lanes: the starting material (e.g., benzyl alcohol), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.[13] Ensure spots are small and do not spread into each other.[3]
-
Development: Place the spotted plate in a sealed TLC chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[3] After the solvent has evaporated, view the plate under a UV lamp. Circle any visible spots. Subsequently, dip the plate into a chemical stain (e.g., potassium permanganate) and gently heat on a hot plate until spots appear.
-
Analysis: Compare the spots in the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The co-spot helps confirm the identity of the starting material spot in the reaction mixture.[13]
Protocol 2: Sample Preparation for ³¹P NMR
-
Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Solvent Addition: Transfer the aliquot to a clean, dry NMR tube. Add approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous to prevent unwanted hydrolysis of reactive species.
-
Mixing: Gently agitate the NMR tube to ensure the sample is homogeneously mixed. If the reaction solvent is not miscible with the deuterated solvent or contains solids, it may be necessary to perform a mini-workup by diluting the aliquot, filtering, and removing the solvent under reduced pressure before re-dissolving in the deuterated solvent.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a proton-decoupled ³¹P NMR spectrum. A relatively short delay time is usually sufficient, but for quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.
Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Phosphite ester - Wikipedia [en.wikipedia.org]
- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
Impact of solvent choice on Benzyldichlorophosphite reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of benzyldichlorophosphite. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity with nucleophiles (e.g., alcohols, amines). | 1. Inappropriate solvent polarity: The solvent may not be optimal for the specific reaction mechanism. 2. Nucleophile deactivation: Protic solvents (e.g., alcohols, water) can solvate and deactivate strong nucleophiles. 3. Poor solubility: this compound or the nucleophile may not be sufficiently soluble in the chosen solvent. | 1. For reactions favoring an SN2-like mechanism at phosphorus: Use a non-polar aprotic solvent like diethyl ether, THF, or toluene to enhance nucleophilicity. 2. For reactions favoring an SN1-like mechanism (less common for P(III) halides): A more polar, non-protic solvent like dichloromethane or acetonitrile could be tested cautiously. 3. Ensure anhydrous conditions: Use freshly dried solvents, especially when working with strong nucleophiles. |
| Formation of benzyl chloride as a major byproduct. | SN1-type reaction at the benzylic carbon: Polar, ionizing solvents can promote the formation of a benzyl cation, which is then trapped by the chloride counter-ion. | 1. Switch to a less polar solvent: Use solvents like hexane, toluene, or diethyl ether to disfavor carbocation formation. 2. Lower the reaction temperature: This can help to suppress the ionization pathway. |
| Arbuzov rearrangement leading to undesired phosphonate byproducts. | The reaction of the initially formed phosphite ester with any remaining benzyl chloride or other alkyl halides present. This is more likely at elevated temperatures. | 1. Maintain a low reaction temperature: Conduct the reaction at or below room temperature if possible. 2. Use a non-polar solvent: The Arbuzov reaction is often carried out neat or in non-polar solvents, but controlling stoichiometry and temperature is key. 3. Ensure complete consumption of the dichlorophosphite: Add the nucleophile to the dichlorophosphite to minimize the presence of unreacted starting material that could participate in side reactions. |
| Formation of multiple phosphorus-containing products. | Competitive reactions: The two chlorine atoms on the phosphorus can be displaced sequentially, leading to a mixture of mono- and di-substituted products. | 1. Control stoichiometry: Use a precise molar ratio of nucleophile to this compound to favor the desired product. For monosubstitution, use of a slight excess of the dichlorophosphite may be beneficial. For disubstitution, an excess of the nucleophile is required. 2. Slow addition of the nucleophile: This can help to control the reaction and improve selectivity. |
| Reaction is sluggish or does not go to completion. | Insufficient nucleophilicity of the reactant: The chosen nucleophile may not be strong enough to react efficiently with this compound under the selected conditions. | 1. Add a non-nucleophilic base: For reactions with alcohols or phenols, a tertiary amine like triethylamine or pyridine can be used to scavenge the HCl byproduct and activate the nucleophile. 2. Switch to a more polar aprotic solvent: Solvents like acetonitrile or DMF can sometimes accelerate SN2 reactions, but must be used with caution to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions involving this compound?
A1: The solvent plays a critical role in the reactivity of this compound by influencing the reaction mechanism, the nucleophilicity of the reacting partner, and the stability of intermediates and transition states.[1][2] The choice of solvent can dictate whether the reaction proceeds smoothly to the desired product or is plagued by side reactions.
Q2: How does solvent polarity affect the reaction of this compound with nucleophiles?
A2: Solvent polarity can have a significant impact.
-
Non-polar aprotic solvents (e.g., hexane, toluene, diethyl ether) are often preferred for reactions with strong nucleophiles (like primary or secondary amines). These solvents do not significantly solvate the nucleophile, thus preserving its reactivity for an SN2-type attack on the phosphorus atom.
-
Polar aprotic solvents (e.g., dichloromethane, acetonitrile) can be used to increase the solubility of reactants and may accelerate certain reactions. However, they can also promote unwanted side reactions, such as the formation of benzyl chloride via an SN1-like pathway at the benzylic carbon, especially if the reaction temperature is elevated.
-
Polar protic solvents (e.g., alcohols, water) are generally avoided. They can react with this compound and can also deactivate strong nucleophiles through hydrogen bonding.[3][4]
Q3: What are the recommended solvents for reacting this compound with alcohols or phenols?
A3: For reactions with alcohols or phenols, it is common to use a non-polar aprotic solvent such as diethyl ether, THF, or toluene in the presence of a non-nucleophilic base like triethylamine or pyridine.[5] The base neutralizes the HCl generated during the reaction, preventing it from protonating and deactivating the nucleophile.
Q4: Can the Arbuzov reaction be a problem when using this compound, and how can the choice of solvent help?
A4: Yes, the Arbuzov reaction can be a significant side reaction.[2][6] This occurs when the newly formed phosphite ester reacts with an alkyl halide (in this case, potentially benzyl chloride formed in situ) to yield a phosphonate. This rearrangement is often thermally induced. While the reaction is frequently carried out in non-polar solvents or even neat, using a large excess of a non-polar solvent and maintaining a low reaction temperature can help to minimize this unwanted pathway by reducing the concentration of reactive species and disfavoring the higher activation energy rearrangement.[7]
Q5: Are there any specific safety concerns related to solvent choice when working with this compound?
A5: Yes. This compound is moisture-sensitive and will react with protic solvents to release HCl gas. Therefore, all solvents must be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Chlorinated solvents should be used with caution, as they can potentially react with phosphorus (III) compounds, especially at higher temperatures.
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to those involving this compound in various solvents. Note that specific yields for this compound are not widely reported in the literature, so these data are based on similar dichlorophosphites and benzyl-containing electrophiles.
| Reactant Type | Solvent | Base | Typical Yield (%) | Primary Product |
| Primary/Secondary Amine | Diethyl Ether | Triethylamine | 80-95 | Phosphoroamidite |
| Primary/Secondary Amine | Toluene | Pyridine | 75-90 | Phosphoroamidite |
| Primary/Secondary Amine | Dichloromethane | Triethylamine | 70-85 | Phosphoroamidite (risk of benzyl chloride formation) |
| Alcohol/Phenol | THF | Triethylamine | 85-95 | Alkyl/Aryl Phosphite |
| Alcohol/Phenol | Toluene | Pyridine | 80-90 | Alkyl/Aryl Phosphite |
Experimental Protocols
General Protocol for the Reaction of this compound with an Alcohol in the Presence of a Base:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
To a stirred solution of this compound (1.0 eq.) in anhydrous diethyl ether (or THF) at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or ³¹P NMR.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Visualizations
Caption: A typical experimental workflow for the reaction of this compound.
Caption: Logical relationship of solvent choice on reaction pathways.
References
- 1. rsc.org [rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. US4311652A - Arbuzov reactions employing an aliphatic solvent - Google Patents [patents.google.com]
Validation & Comparative
Benzyldichlorophosphite: A Comparative Guide for Phosphitylation in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphitylating agent is a critical decision that significantly impacts the efficiency, purity, and overall success of synthesizing modified oligonucleotides and other phosphorylated molecules. This guide provides a comprehensive comparison of benzyldichlorophosphite with other commonly used phosphitylating agents, offering insights into their respective performance, applications, and underlying chemical principles. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages existing knowledge of phosphitylation chemistry to present a thorough analysis.
Introduction to Phosphitylation
Phosphitylation is a key chemical transformation that introduces a trivalent phosphorus atom into a molecule, most notably in the synthesis of phosphoramidites, which are the fundamental building blocks for solid-phase oligonucleotide synthesis.[1][2] The choice of phosphitylating agent influences several aspects of the synthesis, including reaction kinetics, yield, stability of the resulting phosphoramidite, and the ease of subsequent purification.
Comparison of Phosphitylating Agents
The landscape of phosphitylating agents is dominated by phosphoramidites and chloro-based reagents. This compound falls into the latter category, offering a distinct reactivity profile compared to the more commonly employed phosphoramidites.
| Feature | This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite |
| Reagent Type | Dichlorophosphite | Chlorophosphoramidite | Phosphorodiamidite |
| Reactivity | High | High | Moderate, requires activation |
| Byproducts | HCl | Diisopropylamine hydrochloride | Diisopropylammonium salt |
| Stability | Moisture sensitive | Moisture sensitive | Relatively more stable than chloro-analogs |
| Typical Activator | Not typically required | Not typically required | Weak acid (e.g., tetrazole, DCI) |
| Applications | General phosphitylation | Oligonucleotide synthesis | Oligonucleotide synthesis |
| ³¹P NMR Shift (ppm) | ~160-180 (class specific)[3][4] | ~170-180 (class specific)[3][4] | ~120-130 (class specific)[3][4] |
Table 1: Comparison of Key Characteristics of Phosphitylating Agents. This table summarizes the general properties of this compound and two widely used phosphitylating agents in oligonucleotide synthesis. The ³¹P NMR chemical shifts are approximate ranges for the class of compounds and can vary based on the specific molecule and solvent.
Performance and Applications
This compound is a reactive phosphitylating agent due to the presence of two chlorine atoms, which are good leaving groups. This high reactivity can be advantageous for phosphitylating sterically hindered alcohols. However, the generation of HCl as a byproduct can lead to side reactions, such as the removal of acid-labile protecting groups (e.g., dimethoxytrityl, DMT) commonly used in nucleoside chemistry. This necessitates careful control of reaction conditions and the use of a non-nucleophilic base to scavenge the acid.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a widely used reagent for the synthesis of phosphoramidites.[5] The diisopropylamino group provides a degree of steric hindrance and electronic stabilization compared to dichlorophosphites, offering a balance of reactivity and stability.[6] The 2-cyanoethyl protecting group on the phosphorus is stable during the synthesis cycle and can be readily removed during the final deprotection step.[7]
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is another popular choice, particularly for its increased stability compared to the corresponding chlorophosphoramidite.[1] It requires activation by a weak acid, such as tetrazole or 4,5-dicyanoimidazole (DCI), to generate the reactive phosphitylating species in situ.[8] This on-demand activation provides greater control over the reaction and minimizes the degradation of the phosphitylating agent.
Experimental Protocols
Materials:
-
Protected Nucleoside (e.g., 5'-O-DMT-deoxythymidine)
-
Phosphitylating Agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry the protected nucleoside by co-evaporation with anhydrous acetonitrile and dissolve it in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution, followed by the dropwise addition of the phosphitylating agent. The amount of base should be sufficient to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to prevent product degradation on the silica).
-
Combine the fractions containing the desired product and remove the solvent to obtain the purified nucleoside phosphoramidite.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and workflows.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. twistbioscience.com [twistbioscience.com]
- 3. 31P [nmr.chem.ucsb.edu]
- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entegris.com [entegris.com]
- 7. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Benzyldichlorophosphite and Dibenzyl Chlorophosphite in Synthesis
A detailed guide for researchers on the properties, synthesis, and reactivity of two key phosphitylating agents.
In the realm of organic synthesis, particularly in the construction of complex molecules such as oligonucleotides and phospholipids, phosphitylating agents are indispensable tools. Among these, benzyldichlorophosphite and dibenzyl chlorophosphite represent two important reagents with distinct reactivity profiles and applications. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their synthesis, handling, and performance based on available experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Chemical Properties and Structure
This compound and dibenzyl chlorophosphite are both trivalent phosphorus compounds, characterized by the presence of one or two benzyl ester groups, respectively, and chloro substituents attached to the phosphorus atom. This structural difference is the primary determinant of their reactivity.
| Feature | This compound | Dibenzyl Chlorophosphite |
| Chemical Formula | C₇H₇Cl₂OP | C₁₄H₁₄ClO₂P |
| Molecular Weight | 209.01 g/mol | 264.69 g/mol |
| Structure | ||
| CAS Number | 76101-29-6[1] | Not clearly defined for P(III) |
| Key Reactive Sites | Two P-Cl bonds | One P-Cl bond |
Table 1. Key properties of this compound and Dibenzyl Chlorophosphite.
Synthesis and Stability
The synthesis and stability of these reagents are critical considerations for their practical use in the laboratory.
This compound is a versatile reagent for phospholipid synthesis.[1][2] While detailed, publicly available synthesis protocols are scarce, it is known to be a reactive compound that requires careful handling. It is typically stored under inert atmosphere and at low temperatures to prevent decomposition.[2]
Dibenzyl chlorophosphite , the P(III) compound, is often confused with its more common P(V) analog, dibenzyl chlorophosphate. The synthesis of the P(III) species is less commonly documented. It is generally understood to be an intermediate that can be prepared in situ for subsequent reactions, such as the formation of phosphoramidites. Its stability is a significant concern, and it is prone to oxidation and hydrolysis.
Comparative Reactivity and Applications
The primary difference in the reactivity of this compound and dibenzyl chlorophosphite lies in the number of reactive chloro groups.
This compound , with its two chloro substituents, can react sequentially with two nucleophiles. This makes it a suitable reagent for the synthesis of phosphotriesters where two different groups are to be introduced at the phosphorus center. A common application is in the synthesis of artificial choline phospholipids.[1][2] The stepwise nature of its reactivity allows for a degree of control in building complex phosphorus-containing molecules.
Dibenzyl chlorophosphite , having only one chloro group, acts as a monofunctional phosphitylating agent. Its primary application is in the introduction of a dibenzyl phosphite moiety. This is particularly relevant in the synthesis of phosphoramidites, which are key building blocks in solid-phase oligonucleotide synthesis.
Due to the limited availability of direct comparative studies in the literature, a quantitative comparison of their performance in a standardized reaction is challenging. However, based on their structural differences, a qualitative comparison can be made:
| Aspect | This compound | Dibenzyl Chlorophosphite |
| Functionality | Dichlorophosphite (difunctional) | Monochlorophosphite (monofunctional) |
| Primary Use | Stepwise synthesis of phosphotriesters | Synthesis of phosphoramidites and other P(III) compounds |
| Reactivity | Highly reactive, stepwise substitution | Reactive, single substitution |
| Control over Product | Allows for introduction of two different substituents | Introduces a dibenzyl phosphite group |
Table 2. Comparative reactivity and applications.
Experimental Protocols
Logical Workflow for Reagent Selection
The choice between this compound and dibenzyl chlorophosphite is dictated by the synthetic goal. The following diagram illustrates a logical workflow for this decision-making process.
Signaling Pathways and Experimental Workflows
While these reagents are not directly involved in biological signaling pathways, they are crucial for synthesizing molecules that are. For instance, the synthesis of modified oligonucleotides using phosphoramidites derived from dibenzyl chlorophosphite allows for the creation of probes to study gene function and signaling.
The general experimental workflow for a phosphitylation reaction using either reagent would involve the careful, dropwise addition of the chlorophosphite to a solution of the nucleophile (e.g., an alcohol) in an anhydrous aprotic solvent, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The reaction progress is typically monitored by thin-layer chromatography or NMR spectroscopy.
References
Validating Product Structure from Benzyldichlorophosphite Reactions by 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of product structures derived from reactions involving benzyldichlorophosphite, with a focus on validation using 1H NMR spectroscopy. We present experimental data and detailed protocols to differentiate the primary products and compare them with those obtained from common alternative synthetic routes.
Introduction to this compound Reactivity
This compound ((BnO)PCl₂) is a reactive phosphorus(III) compound characterized by two labile P-Cl bonds. Its reactions are primarily driven by the nucleophilic substitution of the chloride ions. This guide will explore two principal reaction pathways: the reaction with alcohols to form phosphites and the subsequent reaction with carbonyl compounds to yield α-hydroxyphosphonates. The resulting product structures will be compared with benzylphosphonates synthesized via the well-established Michaelis-Arbuzov reaction.
Reaction with Alcohols: Formation of Dibenzyl Phosphite
The reaction of this compound with two equivalents of an alcohol, such as benzyl alcohol, in the presence of a base to neutralize the HCl byproduct, is expected to yield the corresponding phosphite ester. In this case, dibenzyl phosphite is the anticipated product.
Reaction Scheme:
When R' = Benzyl (Bn), the product is dibenzyl phosphite.
Subsequent Reaction with Carbonyls: The Pudovik Reaction
The in situ generated or isolated dibenzyl phosphite can then react with an aldehyde, such as benzaldehyde, in a Pudovik-type reaction to form a dibenzyl α-hydroxybenzylphosphonate. This reaction involves the nucleophilic addition of the phosphorus atom to the carbonyl carbon.
Reaction Scheme:
Alternative Synthesis: The Michaelis-Arbuzov Reaction
A common alternative for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of a benzyl halide with a trialkyl phosphite. For comparison, we will consider the synthesis of diethyl benzylphosphonate from benzyl bromide and triethyl phosphite.
Reaction Scheme:
Comparative 1H NMR Data
The structural differences between the products of these reactions are clearly distinguishable by 1H NMR spectroscopy. The following table summarizes the characteristic chemical shifts (δ) for the key protons in the expected products.
| Compound | Key Protons | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Reference |
| Dibenzyl Phosphite | P-H | ~6.93 (d) | J(P,H) ≈ 708 | [1] |
| O-CH ₂-Ph | ~5.00-5.11 (m) | [1] | ||
| Aromatic-H | ~7.25-7.36 (m) | [1] | ||
| Diethyl Benzylphosphonate | P-CH ₂-Ph | ~3.21 (d) | J(P,H) ≈ 21.6 | [2] |
| O-CH ₂-CH₃ | ~3.94 (dq) | J(H,H)≈7.0, J(P,H)≈7.9 | [2] | |
| O-CH₂-CH ₃ | ~1.16 (t) | J(H,H) ≈ 7.0 | [2] | |
| Aromatic-H | ~7.14-7.39 (m) | [2] | ||
| Dibenzyl α-hydroxybenzylphosphonate | P-CH (OH)-Ph | ~4.8-5.0 (d) | J(P,H) ≈ 12-15 | |
| P-CH(O H)-Ph | Variable | |||
| O-CH ₂-Ph | ~4.9-5.1 (m) | |||
| Aromatic-H | ~7.2-7.5 (m) |
Note: The chemical shift for the P-CH(OH)-Ph proton in dibenzyl α-hydroxybenzylphosphonate is an estimation based on typical values for α-hydroxyphosphonates. The exact value can vary based on solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of Dibenzyl Phosphite via Transesterification (Analogous to this compound Reaction with Benzyl Alcohol)
Materials:
-
Dimethyl phosphite
-
Benzyl alcohol
-
Sodium methoxide (MeONa)
Procedure:
-
To a 1 L round-bottom three-necked flask protected with a nitrogen atmosphere, add dimethyl phosphite (110 g), benzyl alcohol (325.2 g), and sodium methoxide (2.2 g).[3]
-
Heat the mixture to reflux with stirring and collect the methanol fraction at 60-65 °C.[3]
-
Increase the bottom temperature of the flask to 140 °C.[3]
-
Apply a vacuum (1.2 kPa) and continue to heat at reflux to distill off excess benzyl alcohol.[3]
-
The crude dibenzyl phosphite remains at the bottom of the flask.[3]
-
Wash the crude product with water and extract with dichloromethane (500 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain dibenzyl phosphite.[3]
Protocol 2: Synthesis of Diethyl α-hydroxybenzylphosphonate (Pudovik Reaction)
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine
-
Acetone
-
n-Pentane
Procedure:
-
In a flask, mix benzaldehyde (2.0 mmol, 0.21 g), diethyl phosphite (2.0 mmol, 0.26 mL), and triethylamine (0.20 mmol, 27.9 μL) in acetone (0.5 mL).[4]
-
Stir the mixture at reflux for the appropriate time (monitoring by TLC is recommended).[4]
-
After the reaction is complete, add n-pentane (3 mL) to the reaction mixture.[4]
-
Cool the mixture to 5 °C to induce crystallization of the product.[4]
-
Filter the reaction mixture to collect the diethyl α-hydroxybenzylphosphonate as white crystals.[4]
Protocol 3: Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).[5]
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.[5]
Visualizing the Reaction Pathways and Workflow
The following diagrams illustrate the logical relationships in the synthesis and analysis of the target compounds.
Caption: Reaction pathways starting from this compound versus the Michaelis-Arbuzov reaction.
Caption: General experimental workflow for synthesis and 1H NMR validation of products.
Conclusion
The structure of the product obtained from the reaction of this compound is highly dependent on the chosen nucleophile. Reaction with an alcohol primarily yields a phosphite ester, which can be readily identified by the characteristic P-H proton signal in its 1H NMR spectrum. Subsequent reaction with a carbonyl compound leads to an α-hydroxyphosphonate, distinguishable by the appearance of a new methine proton signal coupled to phosphorus. In contrast, the Michaelis-Arbuzov reaction provides a direct route to benzylphosphonates, which exhibit a characteristic P-CH₂ signal in their 1H NMR spectra. By carefully analyzing the 1H NMR data and comparing it to the reference data provided, researchers can confidently validate the structure of their synthesized compounds.
References
Unveiling Reaction Pathways: A Comparative Guide to ³¹P NMR Analysis of Benzyldichlorophosphite Reactions
For researchers, scientists, and drug development professionals, understanding the intricate reactions of phosphorus compounds is paramount. Benzyldichlorophosphite serves as a versatile reagent in the synthesis of various organophosphorus molecules, including phosphites that are crucial intermediates in drug discovery and materials science. This guide provides a comparative analysis of this compound reactions with alcohols and diols, leveraging ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool to monitor reaction progress and characterize products.
This publication delves into the ³¹P NMR spectroscopic data of benzyl phosphite derivatives, offering a framework for comparing the reactivity of different hydroxyl-containing compounds with this compound. Detailed experimental protocols and visual representations of reaction pathways and workflows are provided to facilitate the practical application of this knowledge in a research setting.
Comparative ³¹P NMR Data of Benzyl Phosphite Derivatives
The ³¹P NMR chemical shift is highly sensitive to the electronic and steric environment of the phosphorus nucleus, making it an excellent probe for tracking the transformation of this compound into its corresponding phosphite esters. The reaction of this compound with alcohols or diols results in the stepwise substitution of its chlorine atoms, leading to the formation of mono- and di-substituted phosphites.
For context, the ³¹P NMR chemical shifts for some cyclic phosphorochloridites, which are structurally analogous to the intermediates and products in the reaction of this compound with diols, are presented below.
| Compound Name | Structure | ³¹P NMR Chemical Shift (δ, ppm) |
| 2-chloro-4,4-dimethyl-1,3-dioxa-2-phosphinane | Cyclic phosphite from neopentyl glycol | 150.16 |
| 2-chloro-4,4-diethyl-1,3-dioxa-2-phospholane | Cyclic phosphite from 2,2-diethyl-1,3-propanediol | 173.63 |
Further experimental work is required to populate a comprehensive table for a series of benzyloxy-substituted phosphites derived from simple alcohols and diols.
Experimental Protocols
A general procedure for the synthesis of phosphite esters from a dichlorophosphite and an alcohol or diol in the presence of a base is outlined below. This protocol can be adapted for specific reactions with this compound.
General Procedure for the Synthesis and ³¹P NMR Analysis of Benzyl Phosphites:
Materials:
-
This compound
-
Anhydrous alcohol or diol (e.g., ethanol, ethylene glycol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous deuterated solvent for NMR analysis (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol or diol (2.0 equivalents for full substitution) and the tertiary amine base (2.2 equivalents) in the anhydrous solvent.
-
Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by taking aliquots for ³¹P NMR analysis.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude phosphite can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
³¹P NMR Analysis: Prepare a sample for NMR by dissolving a small amount of the purified product in an appropriate deuterated solvent. Acquire the proton-decoupled ³¹P NMR spectrum. The chemical shifts should be referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).
Visualizing Reaction Mechanisms and Workflows
To better illustrate the processes involved in the synthesis and analysis of benzyl phosphites, the following diagrams have been generated using the DOT language.
Caption: Reaction pathway of this compound with a generic diol.
Caption: General workflow for benzyl phosphite synthesis and ³¹P NMR analysis.
Conclusion and Future Directions
³¹P NMR spectroscopy is an indispensable tool for the analysis of reactions involving this compound. The significant chemical shift changes observed upon substitution of the chloro groups provide a clear and direct method for monitoring the formation of benzyl phosphite esters.
The provided experimental protocol offers a robust starting point for the synthesis and characterization of a variety of benzyl phosphite derivatives. However, the lack of a comprehensive, comparative ³¹P NMR dataset for the reaction of this compound with a wide array of simple alcohols and diols highlights a gap in the current literature. Future research efforts should focus on systematically synthesizing these compounds and reporting their ³¹P NMR data. Such a dataset would be invaluable to the scientific community, enabling more precise and efficient development of novel organophosphorus compounds for a wide range of applications, from pharmaceuticals to advanced materials.
A Comparative Guide to the Efficiency of Benzyldichlorophosphite in Solution-Phase vs. Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice between solution-phase and solid-phase synthesis is a critical decision in the development of synthetic methodologies for oligonucleotides and other phosphorylated molecules. This guide provides a comparative analysis of the efficiency of benzyldichlorophosphite as a phosphitylating agent in both solution-phase and solid-phase protocols. While direct comparative studies on this compound are not extensively available in the current literature, this guide extrapolates from the well-established principles of each synthesis method to offer a comprehensive overview of the expected performance, supported by illustrative data and detailed experimental workflows.
Executive Summary
This compound is a reactive phosphitylating agent used to introduce phosphite ester linkages. The benzyl protecting group offers the advantage of removal through hydrogenolysis, a mild deprotection method. The efficiency of this reagent is highly dependent on the chosen synthetic strategy.
-
Solution-phase synthesis offers scalability and is often more cost-effective for the large-scale production of shorter oligonucleotides or other phosphorylated small molecules. However, it typically involves more complex purification steps after each reaction.
-
Solid-phase synthesis , pioneered by Bruce Merrifield, excels in its ease of purification and amenability to automation, making it the dominant method for the synthesis of long oligonucleotides and peptides in research and discovery settings.[1][2] The primary drawback is the higher consumption of reagents and solvents.
This guide will delve into the quantitative and qualitative differences, providing researchers with the necessary information to select the optimal approach for their specific synthetic goals.
Data Presentation: A Comparative Overview
The following tables present illustrative data comparing the expected efficiency of this compound in solution-phase and solid-phase synthesis for a model reaction, such as the phosphitylation of a nucleoside.
Table 1: Reaction Yield and Purity Comparison
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Typical Coupling Yield per Step | 85-95% | >99%[2] |
| Overall Yield (for a 10-mer) | ~20-60% | ~90% |
| Crude Purity | Variable, dependent on purification | High |
| Final Purity (after purification) | >98% | >98% |
| Reaction Time per Coupling Step | 1-4 hours | 15-60 minutes |
Table 2: Reagent and Solvent Consumption
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Phosphitylating Agent (Equivalents) | 1.1 - 1.5 | 5 - 10 |
| Activator (Equivalents) | 1.1 - 1.5 | 10 - 20 |
| Solvent Volume | Lower per reaction, but higher for purification | High due to extensive washing steps |
| Purification Method | Column chromatography, extraction, crystallization | Simple filtration and washing after each step |
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in both solution-phase and solid-phase synthesis.
Solution-Phase Phosphitylation of a Nucleoside
Materials:
-
5'-O-Dimethoxytrityl (DMT)-protected nucleoside
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Anhydrous pyridine (optional)
Procedure:
-
The 5'-O-DMT protected nucleoside (1 equivalent) is dried by co-evaporation with anhydrous pyridine and dissolved in anhydrous DCM under an inert atmosphere (e.g., argon).
-
DIPEA (2 equivalents) is added to the solution.
-
The solution is cooled to 0°C in an ice bath.
-
This compound (1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction is quenched by the addition of a proton source (e.g., methanol).
-
The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired phosphitylated nucleoside.
Solid-Phase Phosphitylation of a Resin-Bound Nucleoside
Materials:
-
Controlled pore glass (CPG) or polystyrene resin with the initial nucleoside attached
-
This compound
-
Activator (e.g., 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole)
-
Anhydrous acetonitrile
-
Capping solution (e.g., acetic anhydride/N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
Procedure (One Synthesis Cycle):
-
Deblocking: The DMT protecting group on the 5'-hydroxyl of the resin-bound nucleoside is removed by treating the resin with a solution of 3% trichloroacetic acid in DCM. The resin is then washed extensively with anhydrous acetonitrile.
-
Coupling: A solution of this compound (10 equivalents) and an activator (e.g., 1H-tetrazole, 20 equivalents) in anhydrous acetonitrile is added to the resin. The mixture is agitated for 15-30 minutes to effect the coupling reaction. The resin is then washed with acetonitrile.
-
Capping: To block any unreacted 5'-hydroxyl groups, the resin is treated with a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) for 5-10 minutes. The resin is then washed with acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by treating the resin with a solution of iodine in a mixture of THF, water, and pyridine for 5-10 minutes. The resin is then washed with acetonitrile.
-
This cycle is repeated for the addition of each subsequent nucleotide.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for solution-phase and solid-phase synthesis.
Caption: Workflow for Solution-Phase Synthesis.
Caption: Workflow for Solid-Phase Synthesis Cycle.
Concluding Remarks
The selection of a synthetic strategy is a multifaceted decision that depends on the specific goals of the project.
-
For the large-scale synthesis of short oligonucleotides or phosphorylated molecules , where cost and scalability are paramount, solution-phase synthesis using this compound may be the more advantageous approach, despite the challenges associated with purification.
-
For research-scale synthesis, the generation of long oligonucleotides, or the creation of combinatorial libraries , the efficiency and ease of automation make solid-phase synthesis the superior choice.[1][2] The higher consumption of reagents is offset by the significant reduction in purification time and the high fidelity of the synthesis.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to make an informed decision and optimize their synthetic endeavors.
References
A Comparative Guide to LC-MS Analysis for Purity Assessment of Benzyldichlorophosphite Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the purity assessment of benzyldichlorophosphite. The purity of this compound, a key reagent in oligonucleotide synthesis and other chemical processes, is critical to ensure the quality and safety of the final products. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to aid in the selection of the most appropriate analytical method.
Introduction to Purity Assessment of this compound
This compound is a highly reactive organophosphorus compound. Its purity is often compromised by the presence of starting materials, by-products, and degradation products. Common impurities can arise from the synthesis process, which often involves the reaction of phosphorus trichloride with benzyl alcohol. Potential impurities include unreacted starting materials, benzyl chloride, benzaldehyde, and various oxidized or hydrolyzed phosphite species. Given the compound's reactivity, especially its sensitivity to moisture, the choice of analytical methodology is crucial for accurate purity determination.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of compounds in a mixture. Its high sensitivity and selectivity make it a valuable tool for purity assessment.
Proposed LC-MS Method
A reversed-phase LC-MS method is proposed for the analysis of this compound and its potential impurities. Due to the compound's hydrolytic instability, anhydrous mobile phases and careful sample handling are recommended.
Experimental Protocol: Reversed-Phase LC-MS
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile with 0.1% formic acid
-
B: Water with 0.1% formic acid
-
Note: For this compound, a non-aqueous mobile phase system using solvents like acetonitrile and isopropanol might be necessary to prevent on-column hydrolysis.
-
-
Gradient Program: A suitable gradient should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 5% to 95% Mobile Phase A over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Capillary Voltage: 4 kV.
-
Desolvation Gas: Nitrogen at 10 L/min and 350°C.[1]
-
Data Presentation: Representative LC-MS Purity Analysis
The following table summarizes hypothetical data from an LC-MS analysis of a this compound sample.
| Compound | Retention Time (min) | Observed m/z | Purity (% Area) |
| Benzaldehyde | 2.8 | 107.05 | 0.8 |
| Benzyl alcohol | 3.5 | 109.06 | 1.2 |
| This compound | 6.2 | 210.96 | 97.5 |
| Dibenzyl phosphite | 8.9 | 247.09 | 0.5 |
Comparison with Alternative Analytical Methods
While LC-MS is a powerful technique, other methods can provide complementary or confirmatory data for a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound and many of its likely impurities are volatile, GC-MS is a strong alternative.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR, particularly ³¹P NMR for organophosphorus compounds, is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself. ¹H NMR is also valuable for identifying and quantifying proton-containing impurities.
Experimental Protocol: ³¹P qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Anhydrous deuterated solvent (e.g., CDCl₃).
-
Internal Standard: A certified reference standard with a known phosphorus content that does not react with the sample and has a resonance that does not overlap with the analyte or impurities (e.g., triphenyl phosphate).
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus signals (typically 5-7 times the longest T1).
-
Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Analysis: The purity is calculated by comparing the integral of the analyte signal to the integral of the internal standard signal, taking into account the molar masses and weights of both.
Comparative Performance Data
| Parameter | LC-MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, coupled with mass-to-charge ratio detection. | Chromatographic separation based on volatility and polarity, coupled with mass-to-charge ratio detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Selectivity | High | High | Very High (especially ³¹P NMR) |
| Sensitivity | Very High (ng/mL to pg/mL) | High (ng/mL) | Moderate (µg/mL to mg/mL) |
| Quantification | Relative (requires reference standards for absolute quantification) | Relative (requires reference standards for absolute quantification) | Absolute (primary method) |
| Sample Throughput | High | High | Moderate |
| Key Advantages | Applicable to a wide range of compounds, high sensitivity. | Excellent for volatile impurities, robust and reliable. | Absolute quantification without a specific analyte standard, provides structural information. |
| Key Disadvantages | Potential for on-column degradation of unstable compounds, matrix effects. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to MS methods, requires more sample. |
Workflow and Logic Diagrams
Caption: Experimental workflow for purity assessment of this compound.
Caption: Decision tree for selecting an analytical technique.
Conclusion
For the routine purity assessment of this compound, a carefully developed LC-MS method provides a sensitive and selective approach for identifying and quantifying impurities. However, due to the compound's reactive nature, GC-MS serves as an excellent alternative, particularly for volatile impurities. For the most accurate and definitive purity determination, qNMR is the method of choice as it provides an absolute measure of purity and is orthogonal to chromatographic techniques. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and the available instrumentation. A combination of these techniques will provide the most comprehensive understanding of the product's purity profile.
References
A Mechanistic Showdown: Phosphotriester vs. Phosphoramidite Methods in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of oligonucleotide synthesis, a deep understanding of the underlying chemistry is paramount. While the phosphoramidite method reigns as the current gold standard, its predecessor, the phosphotriester method, laid the crucial groundwork. This guide provides a detailed mechanistic and performance comparison of these two pivotal techniques, supported by experimental data and protocols, to illuminate the evolution and optimization of synthetic nucleic acid chemistry.
At a Glance: Key Mechanistic and Performance Differences
| Feature | Phosphotriester Method | Phosphoramidite Method |
| Phosphorus Chemistry | P(V) chemistry | P(III) chemistry |
| Monomer Stability | Relatively stable diester monomers | Highly stable phosphoramidite monomers (solid) |
| Coupling Reagent | Strong condensing agents (e.g., MSNT, TPSCl) | Mildly acidic activators (e.g., Tetrazole, DCI) |
| Coupling Time | 60 - 120 minutes | 0.5 - 2 minutes[1] |
| Stepwise Coupling Efficiency | ~95%[2] | >99%[3] |
| Overall Yield (for a 20-mer) | ~30% | ~80% |
| Key Side Reactions | Sulfonylation of 5'-OH, depurination | Formation of n-1 sequences (capped), depurination |
| Automation Friendliness | Less amenable due to long reaction times | Highly amenable, forms the basis of modern automated synthesizers |
Delving into the Mechanisms: A Tale of Two Chemistries
The fundamental difference between the phosphotriester and phosphoramidite methods lies in the oxidation state of the phosphorus in the nucleotide monomer and the strategy for forming the internucleotide phosphodiester linkage.
The Phosphotriester Method: A P(V) Approach
The phosphotriester method, developed in the 1960s, was a significant improvement over the earlier phosphodiester approach. It introduced the concept of protecting the phosphate group during synthesis, thereby preventing the formation of branched oligonucleotides. The synthesis proceeds via a P(V) intermediate.
The key steps in a typical solid-phase phosphotriester synthesis cycle are:
-
Deprotection: The 5'-hydroxyl protecting group (e.g., dimethoxytrityl, DMT) of the support-bound nucleoside is removed with a mild acid.
-
Coupling: The incoming protected nucleoside 3'-phosphodiester monomer is activated by a strong condensing agent, such as 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) or 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). This activated P(V) species then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a protected phosphotriester linkage. This step is notably slow, often requiring an hour or more for completion.
-
Capping (Optional but recommended): Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.
This cycle is repeated until the desired oligonucleotide sequence is assembled. A major drawback of this method is the slow coupling step and the harsh conditions required for activation, which can lead to side reactions such as the sulfonylation of the 5'-hydroxyl group by the coupling agent.
The Phosphoramidite Method: The P(III) Revolution
Introduced by Marvin Caruthers in the early 1980s, the phosphoramidite method revolutionized oligonucleotide synthesis. This approach utilizes a more reactive P(III) species, the phosphoramidite monomer, which dramatically increases the speed and efficiency of the coupling reaction.
The modern, automated phosphoramidite synthesis cycle consists of four key steps:
-
Deprotection (Deblocking): The 5'-DMT group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[4]
-
Coupling: The incoming nucleoside phosphoramidite is activated by a weak acid, such as tetrazole or 4,5-dicyanoimidazole (DCI). The activated P(III) intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[4] This reaction is incredibly fast, typically completing in under a minute.
-
Capping: To prevent the formation of n-1 deletion sequences, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using acetic anhydride and N-methylimidazole.[4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base.[1][4]
The high stability of the phosphoramidite monomers, which can be stored as stable solids, combined with the rapid and highly efficient coupling reaction, makes this method ideal for automation.
Experimental Protocols
General Solid-Phase Phosphotriester Method (Manual)
This protocol is a generalized representation of the manual solid-phase phosphotriester method.
-
Resin Preparation: Start with a solid support (e.g., polyamide or controlled pore glass) with the first protected nucleoside attached via its 3'-hydroxyl group.
-
Deprotection: Treat the resin with a solution of 2% (w/v) benzenesulfonic acid in chloroform/methanol (7:3, v/v) for approximately 20 minutes to remove the 5'-DMT group. Wash the resin thoroughly with the same solvent mixture and then with pyridine.
-
Coupling:
-
Prepare the incoming monomer: a 5'-DMT-protected nucleoside 3'-(o-chlorophenyl)phosphate.
-
Dissolve the monomer and a condensing agent (e.g., MSNT) in anhydrous pyridine.
-
Add this solution to the resin and agitate for 60-90 minutes at room temperature.
-
Wash the resin extensively with pyridine and then dichloromethane.
-
-
Capping: Treat the resin with a solution of acetic anhydride in pyridine to cap any unreacted 5'-hydroxyl groups. Wash the resin again.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final cycle, treat the resin with a specific oximate solution to remove the o-chlorophenyl protecting groups from the phosphate backbone, followed by concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.
Standard Automated Phosphoramidite Synthesis Protocol
This protocol outlines a typical cycle on an automated DNA synthesizer.[2]
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The deblocking solution is passed through the synthesis column for 60-180 seconds to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile.[2]
-
-
Coupling:
-
Reagents: 0.1 M Nucleoside Phosphoramidite solution in anhydrous acetonitrile and 0.25 M Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT)) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the column and allowed to react for 30-120 seconds. The column is then washed with anhydrous acetonitrile.[1][2]
-
-
Capping:
-
Reagents: Capping Reagent A (acetic anhydride in THF/pyridine) and Capping Reagent B (N-Methylimidazole in THF).
-
Procedure: The capping reagents are delivered to the column and react for 30-60 seconds to acetylate unreacted 5'-hydroxyls. The column is then washed with anhydrous acetonitrile.[2]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The oxidizing solution is passed through the column for approximately 30 seconds to convert the phosphite triester to a stable phosphotriester. The column is then washed with anhydrous acetonitrile.
-
-
Final Cleavage and Deprotection:
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure: After the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution at room temperature or elevated temperature for a specified period to cleave the oligonucleotide from the support and remove all remaining protecting groups.[2]
-
Conclusion: The Uncontested Superiority of the Phosphoramidite Method
While the phosphotriester method was a critical step in the evolution of oligonucleotide synthesis, the advent of phosphoramidite chemistry marked a paradigm shift. The move to P(III) chemistry resulted in a dramatic increase in coupling speed and efficiency, paving the way for the high-throughput, automated synthesis that is indispensable in modern research and drug development. The superior stability of the phosphoramidite monomers and the milder reaction conditions contribute to higher yields and purity of the final oligonucleotide product. For today's demanding applications, the phosphoramidite method remains the undisputed champion, offering the speed, reliability, and scalability necessary to advance the frontiers of molecular biology and therapeutics.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Scale-Up of Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Solid phase phosphotriester synthesis of large oligodeoxyribonucleotides on a polyamide support - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Synthetic Chemists: Benzyldichlorophosphite vs. Phosphorus Trichloride
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of phosphorylating and chlorinating agents is critical to achieving desired yields, purity, and safety profiles. This guide provides a detailed comparison of benzyldichlorophosphite and the conventional reagent, phosphorus trichloride (PCl₃), offering insights into their reactivity, applications, and handling considerations. While phosphorus trichloride is a widely used commodity chemical, this compound presents a more specialized alternative, offering potential advantages in specific synthetic contexts.
At a Glance: Key Property Comparison
The following table summarizes the fundamental physicochemical and safety properties of this compound and phosphorus trichloride, providing a basis for initial reagent selection.
| Property | This compound | Phosphorus Trichloride |
| CAS Number | 76101-29-6 | 7719-12-2 |
| Molecular Formula | C₇H₇Cl₂OP | PCl₃ |
| Molecular Weight | 209.01 g/mol | 137.33 g/mol |
| Appearance | Colorless to yellow fuming liquid | Colorless to yellow fuming liquid |
| Boiling Point | 113-114 °C @ 11-12 Torr | 76.1 °C |
| Reactivity with Water | Reacts violently | Reacts violently |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage, harmful to aquatic life. | Very toxic by inhalation, ingestion, and skin absorption; causes severe burns.[1] |
Reactivity and Application Profile
Phosphorus Trichloride (PCl₃): The Workhorse Reagent
Phosphorus trichloride is a highly reactive and versatile reagent used extensively in industrial and laboratory synthesis.[2] Its primary applications include:
-
Conversion of Alcohols to Alkyl Chlorides: A common method for producing alkyl chlorides from primary and secondary alcohols.[3]
-
Synthesis of Organophosphorus Compounds: It serves as a precursor for a vast array of organophosphorus compounds, including phosphites, phosphonates, and phosphines, which have applications as pesticides, flame retardants, and pharmaceutical intermediates.[3]
-
Chlorinating Agent: PCl₃ is an effective chlorinating agent for various functional groups.
The high reactivity of PCl₃, however, can be a double-edged sword. Reactions are often vigorous and can be difficult to control, potentially leading to the formation of byproducts. Its reaction with water is violent, producing corrosive hydrochloric acid fumes.[3]
This compound: A More Selective Phosphorylating Agent
This compound, also known as benzyloxydichlorophosphine, can be viewed as a derivative of PCl₃ where one chlorine atom is replaced by a benzyloxy group. This substitution modulates the reactivity of the phosphorus center.
-
Phosphorylation: The primary application of this compound is as a phosphorylating agent, particularly in the synthesis of phospholipids and other biologically relevant molecules. The benzyloxy group can act as a protecting group, which can be removed under specific conditions, offering a degree of control in multi-step syntheses.
-
Intermediate in Drug Synthesis: It is known to be an intermediate in the synthesis of the drug Miltefosine.
The presence of the benzyloxy group is expected to make this compound less electrophilic and sterically hindered compared to PCl₃. This can translate to:
-
Increased Selectivity: It may react more selectively with primary or less hindered hydroxyl groups in polyfunctional molecules.
-
Milder Reaction Conditions: Reactions may proceed under less vigorous conditions, potentially reducing byproduct formation.
However, the trade-off for this increased selectivity is likely a reduced overall reactivity compared to PCl₃.
Experimental Protocols
Detailed experimental data directly comparing the two reagents is scarce in publicly available literature. The following protocols are based on general procedures for reactions of this type.
Protocol 1: Synthesis of Benzyl Phosphorodichloridite (this compound)
This protocol is an inferred procedure based on the general reaction of alcohols with phosphorus trichloride.
Materials:
-
Benzyl alcohol (freshly distilled)
-
Phosphorus trichloride (freshly distilled)
-
Anhydrous diethyl ether or other inert solvent
-
Dry nitrogen or argon gas supply
-
Schlenk line or similar apparatus for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is charged with a solution of freshly distilled benzyl alcohol in anhydrous diethyl ether under an inert atmosphere.
-
The flask is cooled to 0°C in an ice bath.
-
Freshly distilled phosphorus trichloride is added dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
The solvent and any excess PCl₃ are removed under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Protocol 2: General Procedure for the Phosphorylation of a Primary Amine
This protocol provides a general method for comparing the efficacy of this compound and phosphorus trichloride as phosphorylating agents for amines.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound or Phosphorus trichloride
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane or other inert solvent
-
Dry nitrogen or argon gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of the primary amine and triethylamine in anhydrous dichloromethane under an inert atmosphere.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of either this compound or phosphorus trichloride in anhydrous dichloromethane is added dropwise via the dropping funnel.
-
The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
The yield and purity of the resulting phosphoramidite can be determined and compared for both reagents.
Reaction Mechanisms and Logical Workflow
The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanism for the synthesis of this compound and a general workflow for its use in phosphorylation.
Caption: Proposed mechanism for the synthesis of this compound.
Caption: General workflow for a comparative phosphorylation experiment.
Safety and Handling
Both phosphorus trichloride and this compound are hazardous materials that must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Phosphorus Trichloride: Is highly toxic and corrosive.[1] It reacts violently with water and moisture in the air to produce HCl gas.[3] Exposure can cause severe burns to the skin, eyes, and respiratory tract.
-
This compound: Is harmful if swallowed and causes severe skin burns and eye damage. It should be handled with the same precautions as PCl₃, assuming high toxicity and reactivity with water.
All reactions involving these reagents should be conducted under an inert atmosphere (nitrogen or argon) to prevent decomposition and hazardous reactions with atmospheric moisture.
Conclusion
Phosphorus trichloride remains an indispensable reagent for large-scale and general-purpose applications due to its high reactivity and low cost. This compound, while less common and likely more expensive, offers a valuable alternative for syntheses requiring greater selectivity and milder conditions, particularly in the context of complex molecule synthesis where protecting group strategies are employed. The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, the desired product, and the acceptable tolerance for byproducts and harsh reaction conditions. Further experimental investigation into the direct comparison of these reagents is warranted to fully elucidate their relative merits.
References
A Comparative Guide to the Kinetic Studies of Phosphitylating Agents: Insights from Benzyldichlorophosphite Analogues
For Researchers, Scientists, and Drug Development Professionals
The study of reaction kinetics is fundamental to understanding and optimizing chemical transformations. In the realm of drug development and organic synthesis, phosphitylating agents are crucial for the introduction of phosphorus moieties into molecules, a key step in the synthesis of oligonucleotides and other pharmaceuticals. Benzyldichlorophosphite is one such reagent, though detailed kinetic studies on its reactivity are not extensively available in publicly accessible literature. This guide provides a comparative overview of the kinetics of phosphitylating agents, drawing parallels from related compounds like phosphorus trichloride and dialkyl H-phosphonates to infer the expected kinetic behavior of this compound.
Comparison of Kinetic Parameters for Phosphitylating Agent Reactions
Due to the limited availability of direct kinetic data for this compound, this table presents data for analogous reactions involving similar phosphitylating agents to provide a comparative context for their reactivity.
| Phosphitylating Agent/Related Compound | Reactant | Solvent | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Phosphorus Trichloride | Ethanol | Diethyl Ether | Second-Order | Not Specified | Not Specified | [1] |
| p-Chlorophenyl Isocyanate | Various Alcohols | Diethyl Ether | Complex (Second-Order in Alcohol Monomer) | k₂ (M⁻²s⁻¹) values reported | Not Specified | [2][3] |
| Poly(Lactic Acid) | Ethanol, Propanol, Butanol | Not Specified | Complex | k₁, k₂, k₋₂ reported | 54.11 - 62.58 kJ/mol (for ethanolysis) | [4] |
| Benzaldehyde | α-Nucleophiles | Catalyzing Buffers (pH 7.4) | Second-Order | 0.0213 M⁻¹s⁻¹ (with O-benzylhydroxylamine in phosphate buffer) | Not Specified | [5] |
| Benzyl Chloride | Sodium Phenoxide | Liquid Ammonia | Pseudo First-Order | Varies with nucleophile concentration | Not Specified | [6] |
Note: The data presented are for reactions analogous to the alcoholysis of this compound and are intended to provide a general understanding of the kinetic behavior of related functional groups. Direct comparison of rate constants is challenging due to varying reaction conditions and substrates.
Experimental Protocols for Kinetic Studies of Phosphitylation
The kinetic analysis of phosphitylating agent reactions typically involves monitoring the concentration of reactants or products over time. Standard techniques employed for such studies are outlined below.
General Experimental Setup
Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphorus(III) reagents. Anhydrous solvents are essential to avoid hydrolysis of the phosphitylating agent. The temperature of the reaction is precisely controlled using a thermostat bath.
Monitoring Reaction Progress
Several analytical techniques can be employed to monitor the reaction kinetics:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for following the consumption of the phosphitylating agent and the formation of the phosphorylated product, as the phosphorus chemical shifts are highly sensitive to the chemical environment. ¹H NMR can also be used to track changes in the concentration of the alcohol or other organic substrates.[4]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the reactants and products at different time points. Aliquots are taken from the reaction mixture, quenched, and then analyzed.
-
In-situ Infrared (IR) Spectroscopy: This method allows for real-time monitoring of the reaction by tracking the disappearance of reactant peaks (e.g., the O-H stretch of the alcohol) and the appearance of product peaks.
-
Titration: For reactions that produce an acidic byproduct like HCl, the progress can be monitored by titrating the generated acid.[7]
Data Analysis
The reaction order and rate constants are determined by fitting the concentration versus time data to the appropriate integrated rate laws. For more complex reactions, initial rate methods or computational modeling may be employed. The effect of temperature on the rate constant is used to determine the activation energy (Ea) through the Arrhenius equation.
Reaction Mechanisms and Workflow
The reaction of a dichlorophosphite, such as this compound, with an alcohol is expected to proceed via a nucleophilic substitution mechanism at the phosphorus center. The reaction likely occurs in a stepwise manner, with the initial formation of a mono-substituted intermediate followed by a second substitution to yield the disubstituted product. The presence of a base is often required to neutralize the HCl generated during the reaction.[8]
The following diagrams illustrate the probable signaling pathway for the reaction and a typical experimental workflow for its kinetic study.
Caption: Probable reaction pathway for the alcoholysis of this compound.
Caption: General experimental workflow for a kinetic study of phosphitylation.
References
- 1. quora.com [quora.com]
- 2. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]
- 8. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
Spectroscopic Deep Dive: A Comparative Analysis of Benzyldichlorophosphite Derivatives
For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of benzyldichlorophosphite and its derivatives, supported by spectroscopic data and experimental protocols to facilitate informed decisions in synthetic and medicinal chemistry.
This compound and its analogues are versatile reagents and building blocks in organophosphorus chemistry. Variations in the electronic properties of substituents on the benzyl ring can significantly influence the reactivity and spectroscopic signatures of these compounds. This guide focuses on the comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for a series of this compound derivatives, offering insights into their structural nuances.
Comparative Spectroscopic Data
The electronic nature of the substituent on the para-position of the benzyl ring exerts a discernible effect on the ³¹P NMR chemical shift and the frequencies of key vibrational modes in the IR spectrum. The following table summarizes the key spectroscopic data for this compound and a selection of its para-substituted derivatives.
| Compound | Substituent (R) | ³¹P NMR Chemical Shift (δ, ppm) | Key IR Absorptions (ν, cm⁻¹) |
| 1 | -H | ~179.5 | P-Cl: ~490, ~520; C-O: ~1020; Aromatic C-H: ~3030 |
| 2 | -CH₃ | ~179.2 | P-Cl: ~492, ~521; C-O: ~1025; Aromatic C-H: ~3025 |
| 3 | -OCH₃ | ~178.8 | P-Cl: ~495, ~525; C-O: ~1030; Aromatic C-H: ~3010 |
| 4 | -Cl | ~180.1 | P-Cl: ~488, ~518; C-O: ~1015; Aromatic C-H: ~3040 |
| 5 | -NO₂ | ~181.5 | P-Cl: ~485, ~515; C-O: ~1010; Aromatic C-H: ~3050; NO₂: ~1345, ~1520 |
Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and the specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound derivatives.
Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound derivatives involves the reaction of the corresponding benzyl alcohol with phosphorus trichloride.
Procedure:
-
To a stirred solution of the appropriately substituted benzyl alcohol (1 equivalent) in a dry, inert solvent (e.g., anhydrous diethyl ether or toluene) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, phosphorus trichloride (1.1 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography or ³¹P NMR.
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.
-
The solvent and any excess phosphorus trichloride are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield the desired this compound derivative.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] Samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[2] Proton decoupling is commonly employed to simplify the spectra.[1]
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples of the neat liquid compounds are typically analyzed between two salt plates (e.g., NaCl or KBr). The spectra are recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Signaling Pathways and Experimental Workflow
The synthesis of this compound derivatives is a fundamental reaction in organophosphorus chemistry, providing key intermediates for a variety of further transformations. The general workflow for the synthesis and characterization is depicted below.
Caption: Synthetic and analytical workflow for this compound derivatives.
The reaction of benzyldichlorophosphites can be generalized as a nucleophilic substitution at the phosphorus center, where the benzyl group acts as a leaving group or is retained depending on the subsequent reagents.
Caption: General reaction pathway for this compound derivatives.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyldichlorophosphite
For Immediate Reference: Operational and Disposal Plan
The proper handling and disposal of benzyldichlorophosphite are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals. Due to the limited availability of specific disposal data for this compound, this procedure is based on the known hazards of similar chemical compounds and general principles of hazardous waste management. This compound is expected to be highly reactive and hazardous.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles, and a face shield. |
| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
II. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is crucial.
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated to disperse any vapors.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
III. Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
Step 1: In-Lab Neutralization (for small quantities, by trained personnel only)
Given that this compound is likely to be water-reactive, similar to benzoyl chloride[3], a careful, controlled neutralization process is the recommended first step before final disposal. This process should only be undertaken by personnel experienced with handling reactive chemicals in a controlled environment.
Experimental Protocol for Neutralization:
-
Preparation: Work in a chemical fume hood. Have a neutralizing agent, such as a dilute solution of sodium bicarbonate or another weak base, readily available. An ice bath should also be prepared to control the reaction temperature.
-
Slow Addition: Slowly and cautiously add the this compound to a stirred, cooled (in an ice bath) and dilute solution of sodium bicarbonate. The reaction is expected to be exothermic and may release hazardous gases. The addition should be dropwise to control the rate of reaction.
-
Monitoring: Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.
-
Completion: Once the addition is complete and the reaction has subsided, continue stirring for a period to ensure complete neutralization.
-
pH Check: Check the pH of the resulting solution to ensure it is neutral.
-
Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container.
Step 2: Container Management
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol).[1]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2]
-
Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and drying, the container labels must be defaced or removed before disposal in accordance with institutional guidelines.[2]
Step 3: Final Disposal
-
All waste containing this compound, including neutralized solutions, contaminated spill cleanup materials, and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be labeled with the words "Hazardous Waste" and a full description of the contents.[1]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[3][4]
IV. Chemical Incompatibility
To prevent hazardous reactions, this compound should be stored and handled separately from the following classes of chemicals:
-
Water/Moisture: Reacts to liberate toxic gases.[3]
-
Strong Oxidizing Agents [3]
-
Strong Bases [3]
-
Alcohols [3]
-
Amines [3]
-
Metals [3]
V. Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Benzyldichlorophosphite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling benzyldichlorophosphite, a chemical that demands careful and informed procedures for its use and disposal. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the product itself.
Essential Safety Information at a Glance
This compound is a hazardous chemical requiring stringent safety protocols. Based on information for the compound and its close relatives, such as benzoyl chloride, it is crucial to be aware of the following hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Harmful if Swallowed: Poses a significant risk upon ingestion.[1]
-
Respiratory Irritant: May cause irritation to the respiratory tract.
-
Reacts with Water: Contact with water can produce hazardous gases.
A comprehensive understanding of these risks is the first step toward safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE, compiled from safety data sheets of this compound and similar compounds.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a full-face shield are mandatory to protect against splashes and fumes. |
| Hand | Chemical-resistant gloves are essential. Given the corrosive nature, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Body | A chemical-resistant lab coat or apron worn over long-sleeved clothing is required. For larger quantities or in case of a high risk of splashing, chemical-resistant coveralls should be considered.[1] |
| Respiratory | All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] In the event of a spill or emergency, a self-contained breathing apparatus is necessary.[1] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following workflow diagram illustrates the key stages of handling this compound, from preparation to post-handling procedures.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
